Product packaging for 6-Methoxyquinolin-5-amine(Cat. No.:CAS No. 50358-38-8)

6-Methoxyquinolin-5-amine

Cat. No.: B1297789
CAS No.: 50358-38-8
M. Wt: 174.2 g/mol
InChI Key: LTDUAVSGOSFGMV-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1297789 6-Methoxyquinolin-5-amine CAS No. 50358-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUAVSGOSFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332690
Record name 6-methoxyquinolin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50358-38-8
Record name 6-methoxyquinolin-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-methoxy-5-nitroquinoline, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the Skraup synthesis of the 6-methoxyquinoline precursor, followed by a regioselective electrophilic nitration. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to ensure clarity and reproducibility for researchers in the field of organic synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The introduction of a methoxy group at the 6-position and a nitro group at the 5-position creates a versatile intermediate, 6-methoxy-5-nitroquinoline. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy substituent, modulates the electronic properties of the quinoline ring, making it a valuable precursor for further functionalization in the development of novel therapeutic agents. This guide details a reliable and well-documented synthetic route to this important molecule.

Overall Synthetic Pathway

The synthesis of 6-methoxy-5-nitroquinoline is efficiently achieved through a two-stage process. The first stage involves the construction of the quinoline core via the Skraup reaction, a classic method for synthesizing quinolines from an aromatic amine, glycerol, a dehydrating agent, and an oxidizing agent. The second stage is the electrophilic nitration of the resulting 6-methoxyquinoline to introduce the nitro group at the C-5 position.

Synthesis_Pathway cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Electrophilic Nitration p_anisidine p-Anisidine intermediate1 6-Methoxyquinoline p_anisidine->intermediate1 140°C, 8-8.5h glycerol Glycerol glycerol->intermediate1 140°C, 8-8.5h oxidant p-Methoxy Nitrobenzene oxidant->intermediate1 140°C, 8-8.5h acid H₂SO₄ acid->intermediate1 140°C, 8-8.5h product 6-Methoxy-5-nitroquinoline intermediate1->product Cold Conditions nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->product

Figure 1: Overall synthesis workflow for 6-methoxy-5-nitroquinoline.

Experimental Protocols

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

This protocol is adapted from a patented method which utilizes p-methoxyaniline and glycerol.[1] Ferrous sulfate is included to moderate the otherwise vigorous reaction.[1]

Reaction: p-Anisidine + Glycerol → 6-Methoxyquinoline

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add glycerol (4.3-4.5 molar equivalents), p-methoxyaniline (1.0 molar equivalent), p-methoxy nitrobenzene (0.50-0.54 molar equivalents, as oxidizing agent), ferrous sulfate (0.20-0.25 molar equivalents), and boric acid (1.0-1.3 molar equivalents).[1]

  • With stirring, slowly add concentrated sulfuric acid. The volume ratio of added sulfuric acid to glycerol should be approximately 1:6.[1]

  • After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain at reflux for 8 to 8.5 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture to a pH of 5.5 using a 50% sodium hydroxide solution.

  • Remove any floating resin by decantation. Filter the remaining mixture via suction filtration.

  • Wash the collected solid sequentially with distilled water and then with ethyl acetate.

  • Combine all organic phases and extract the aqueous phase with ethyl acetate.

  • Combine all ethyl acetate extracts and remove the solvent via reduced pressure distillation to yield the 6-methoxyquinoline product.[1]

Step 2: Synthesis of 6-Methoxy-5-nitroquinoline by Nitration

This protocol is adapted from a procedure for the nitration of the closely related 8-methoxyquinoline, which proceeds rapidly and in high yield.[2] The methoxy group at the C-6 position is activating and directs electrophilic substitution to the ortho (C-5) and para (C-7) positions. Therefore, the formation of the 6-methoxy-7-nitroquinoline isomer is a likely byproduct, and purification of the final product is necessary.

Reaction: 6-Methoxyquinoline + HNO₃/H₂SO₄ → 6-Methoxy-5-nitroquinoline

Procedure:

  • In a flask maintained in an ice bath, prepare a nitrating mixture by combining concentrated sulfuric acid (e.g., 5 mL) and concentrated nitric acid (e.g., 4 mL) with cooling.[2]

  • To this cold nitrating mixture, add 6-methoxyquinoline (e.g., 50 mg) portion-wise with shaking or stirring, ensuring the temperature remains low.[2]

  • The reaction is expected to be rapid, likely completing within 10-15 minutes.[2]

  • Pour the reaction mixture into cold water or onto crushed ice. A yellow precipitate of the nitroquinoline product will form.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to isolate the 6-methoxy-5-nitroquinoline isomer.

Data Presentation

Reactants and Conditions Summary

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Conditions for the Synthesis of 6-Methoxyquinoline

Parameter Value Reference
Starting Material p-Anisidine [1]
Molar Ratio (Glycerol) 4.3 - 4.5 eq. [1]
Molar Ratio (Oxidant) 0.50 - 0.54 eq. [1]
Molar Ratio (FeSO₄) 0.20 - 0.25 eq. [1]
Molar Ratio (Boric Acid) 1.0 - 1.3 eq. [1]
Reaction Temperature 140 °C [1]
Reaction Time 8 - 8.5 hours [1]

| Reported Yield | 65 - 66% |[1] |

Table 2: Reagents and Conditions for the Synthesis of 6-Methoxy-5-nitroquinoline

Parameter Value Reference
Starting Material 6-Methoxyquinoline
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ [2]
Reaction Temperature Cold (Ice Bath) [2]
Reaction Time ~10 - 15 minutes [2]

| Yield (Analogous Rxn.) | ~77% |[2] |

Product Characterization Data

Table 3: Physical and Chemical Properties of 6-Methoxy-5-nitroquinoline

Property Value Reference
CAS Number 6623-91-2
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow Crystalline Solid

| Melting Point | 101 - 103 °C | |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental procedure for the nitration of 6-methoxyquinoline.

Nitration_Workflow start Start prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath start->prep_nitrating add_reactant Add 6-Methoxyquinoline to Cold Mixture prep_nitrating->add_reactant react Stir/Shake in Ice Bath (~15 min) add_reactant->react quench Pour Mixture onto Ice/Water react->quench precipitate Precipitate Forms quench->precipitate filter_wash Filter and Wash Solid with Cold Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry purify Recrystallize from Methanol/Ethanol dry->purify end End: Pure 6-Methoxy-5-nitroquinoline purify->end

Figure 2: Experimental workflow for the nitration step.

References

An In-depth Technical Guide to 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50358-38-8

This technical guide provides a comprehensive overview of 6-Methoxyquinolin-5-amine, including its chemical properties, a proposed synthetic route, and its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

While detailed experimental data for this compound is limited in publicly available literature, the following properties have been identified.

PropertyValueSource
CAS Number 50358-38-8Internal Search
Molecular Formula C₁₀H₁₀N₂OInternal Search
Molecular Weight 174.20 g/mol Internal Search
Melting Point 154-156 °CInternal Search

Proposed Synthesis Pathway

Synthetic Pathway of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_functionalization Functionalization 2-Amino-3-methoxybenzaldehyde 2-Amino-3-methoxybenzaldehyde Friedländer Annulation Friedländer Annulation 2-Amino-3-methoxybenzaldehyde->Friedländer Annulation Acetaldehyde Acetaldehyde Acetaldehyde->Friedländer Annulation 6-Methoxyquinoline 6-Methoxyquinoline Friedländer Annulation->6-Methoxyquinoline Nitration Nitration 6-Methoxyquinoline->Nitration 6-Methoxy-5-nitroquinoline 6-Methoxy-5-nitroquinoline Nitration->6-Methoxy-5-nitroquinoline Reduction Reduction 6-Methoxy-5-nitroquinoline->Reduction This compound This compound Reduction->this compound

Caption: A proposed synthetic workflow for this compound.

Note: This proposed pathway is illustrative and would require experimental optimization and validation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in peer-reviewed literature. Researchers interested in this compound would need to perform their own analytical characterization.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the aminoquinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[1] Notably, aminoquinoline derivatives are the basis for several important antimalarial drugs.[2][3]

The primary mechanism of action for many aminoquinoline-based antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2] The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Aminoquinolines are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[2]

Given its structure, it is plausible that this compound could exhibit similar antimalarial properties. The following diagram illustrates the generalized mechanism of action for aminoquinoline antimalarials.

Aminoquinoline Mechanism of Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation Leads to Aminoquinoline Aminoquinoline Aminoquinoline->Heme Inhibits Polymerization

Caption: Generalized mechanism of action for aminoquinoline antimalarials.

Further research would be necessary to determine if this compound possesses antimalarial activity and to elucidate its specific mechanism of action. Other potential biological activities of aminoquinolines include antimicrobial and anticancer effects.[1]

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols for its use are not available. Researchers would need to develop and validate their own protocols based on the intended application and by referencing methodologies used for structurally similar compounds.

Conclusion

This compound is a chemical compound with a confirmed structure and basic physical properties. While in-depth experimental data is scarce, its aminoquinoline core suggests potential for biological activity, particularly in the area of antimalarial research. The proposed synthetic pathway and the discussion of potential biological significance provide a foundation for future investigation into this molecule. Further experimental work is required to fully characterize its properties, develop efficient synthetic methods, and explore its therapeutic potential.

References

Spectroscopic Profile of 6-Methoxyquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Methoxyquinolin-5-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound possesses a quinoline core, substituted with a methoxy group at the 6-position and an amine group at the 5-position.

  • Molecular Formula: C₁₀H₁₀N₂O[1]

  • Monoisotopic Mass: 174.0793 g/mol [1]

  • IUPAC Name: this compound

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its protonated form.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

AdductPredicted m/z
[M+H]⁺175.08660
[M+Na]⁺197.06854
[M+NH₄]⁺192.11314
[M+K]⁺213.04248
[M-H]⁻173.07204

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The coupling patterns (splitting) will provide information about the connectivity of the protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
NH₂4.0 - 5.0Broad SingletChemical shift can vary with solvent and concentration.
H28.6 - 8.8Doublet of DoubletsCoupled to H3 and H4.
H37.2 - 7.4Doublet of DoubletsCoupled to H2 and H4.
H48.0 - 8.2Doublet of DoubletsCoupled to H2 and H3.
H77.0 - 7.2DoubletCoupled to H8.
H87.5 - 7.7DoubletCoupled to H7.
OCH₃3.9 - 4.1Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the quinoline ring. Aromatic carbons typically resonate in the 100-160 ppm range.[2][3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C2~148
C3~121
C4~135
C4a~138
C5~130
C6~155
C7~110
C8~128
C8a~145
OCH₃~56

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
N-H Stretch (Amine)3300 - 3500MediumAsymmetric and symmetric stretching of the primary amine.[5][6]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000MediumC-H stretching of the methoxy group.
C=C and C=N Stretch (Aromatic)1500 - 1650Strong to MediumStretching vibrations of the quinoline ring.
N-H Bend (Amine)1580 - 1650MediumBending vibration of the primary amine.[5]
C-O Stretch (Aryl Ether)1200 - 1275StrongAsymmetric C-O-C stretching.
C-O Stretch (Aryl Ether)1000 - 1075MediumSymmetric C-O-C stretching.
C-N Stretch (Aromatic Amine)1250 - 1335Strong[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep MS Mass Spectrometry (MS) Sample_Prep->MS NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Theoretical Properties of 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 6-Methoxyquinolin-5-amine (CAS No: 50358-38-8). Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, particularly 6-methoxyquinolin-8-amine, and established principles of quantum chemistry and medicinal chemistry to build a robust theoretical profile. All predicted and comparative data are clearly indicated.

Core Physicochemical and Theoretical Properties

The following tables summarize the key physicochemical and computationally derived theoretical properties of this compound and its close structural isomer, 6-methoxyquinolin-8-amine, for comparative analysis.

Table 1: Physicochemical Properties

PropertyThis compound6-Methoxyquinolin-8-amineSource
CAS Number 50358-38-890-52-8[1][2]
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol 174.20 g/mol [1][2]
Melting Point 154-156 °C41 °C[1][3]
Boiling Point (Predicted) 341.1 ± 27.0 °C137-138 °C (at 1 Torr)[1][3]
Density (Predicted) 1.217 ± 0.06 g/cm³1.217 ± 0.06 g/cm³ (Predicted)[1][3]
Physical Form Yellow to Brown SolidSolid[3][4]
pKa (Predicted) Not Available3.49 ± 0.10[5]
LogP (Predicted) 1.51.4[2][6]

Table 2: Quantum Chemical and Predicted ADMET Properties

PropertyValue (this compound)Value (Analogues/Prediction)Source
Monoisotopic Mass 174.07932 Da[6]
Topological Polar Surface Area (TPSA) Not Directly Available48.1 Ų (for 6-methoxyquinolin-8-amine)[2]
Hydrogen Bond Donors 11 (for 6-methoxyquinolin-8-amine)[2]
Hydrogen Bond Acceptors 33 (for 6-methoxyquinolin-8-amine)[2]
Rotatable Bonds 11 (for 6-methoxyquinolin-8-amine)[2]
Predicted Collision Cross Section ([M+H]⁺) 134.4 Ų[6]

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on well-documented reactions for analogous compounds.[4][7]

Step 1: Synthesis of 6-Methoxy-5-nitroquinoline

  • Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 6-methoxyquinoline with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated 6-methoxy-5-nitroquinoline is then collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 6-Methoxy-5-nitroquinoline to this compound

  • Reduction Setup: Dissolve the synthesized 6-methoxy-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reduction is complete, as monitored by TLC.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude this compound.

  • Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the final product can be purified by column chromatography on silica gel or by recrystallization.

G Proposed Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 6-Methoxyquinoline 6-Methoxyquinoline Nitration Nitration Reaction (0-5 °C) 6-Methoxyquinoline->Nitration Nitrating Mixture Conc. H₂SO₄, Conc. HNO₃ Nitrating Mixture->Nitration Work-up 1 Pour onto ice, filter, wash, dry Nitration->Work-up 1 6-Methoxy-5-nitroquinoline 6-Methoxy-5-nitroquinoline Work-up 1->6-Methoxy-5-nitroquinoline Reduction Reduction Reaction (Reflux) 6-Methoxy-5-nitroquinoline->Reduction Reducing Agent SnCl₂/HCl or H₂/Pd-C Reducing Agent->Reduction Work-up 2 Neutralize, extract, dry, concentrate Reduction->Work-up 2 Purification Column Chromatography or Recrystallization Work-up 2->Purification This compound This compound Purification->this compound

A proposed two-step synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely published, the broader class of aminoquinolines, particularly 8-aminoquinolines, are well-known for their antimalarial properties.[8] The mechanism of action for these compounds is believed to involve a multi-step process.

General Mechanism of Action for Aminoquinolines:

  • Accumulation in the Parasite's Food Vacuole: As weak bases, aminoquinolines are thought to accumulate in the acidic food vacuole of the malaria parasite.[9]

  • Inhibition of Heme Polymerization: Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Aminoquinolines are believed to interfere with this polymerization process.[6][9]

  • Generation of Reactive Oxygen Species (ROS): The buildup of free heme can lead to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to the parasite's cellular components, ultimately leading to its death.[2]

  • Interaction with Parasite DNA: Some studies suggest that aminoquinolines may also exert their effects by intercalating with the parasite's DNA, thereby inhibiting DNA replication and transcription.[10]

It is plausible that this compound shares a similar mechanism of action, making it a candidate for investigation as an antimalarial agent.

G Generalized Mechanism of Action for Aminoquinolines Aminoquinoline Aminoquinoline FoodVacuole Parasite Food Vacuole (Acidic pH) Aminoquinoline->FoodVacuole Accumulation HemePolymerization Heme Polymerization Aminoquinoline->HemePolymerization Inhibition DNA Parasite DNA Aminoquinoline->DNA Intercalation Hemozoin Hemozoin (Non-toxic) HemePolymerization->Hemozoin Heme Free Heme (Toxic) HemePolymerization->Heme Accumulation Heme->HemePolymerization Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath DNA->ParasiteDeath Inhibition of Replication/Transcription

A generalized signaling pathway for the antimalarial action of aminoquinolines.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of this compound. While direct experimental data is limited, the information compiled from its isomers and the broader class of aminoquinolines suggests it is a compound with potential biological activity worthy of further investigation. The proposed synthetic route and the outlined mechanism of action provide a solid starting point for researchers interested in exploring this molecule for drug discovery and development. Further experimental validation of the predicted properties and biological activities is highly recommended.

References

Navigating the Solubility Landscape of 6-Methoxyquinolin-5-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Methoxyquinolin-5-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a predictive qualitative solubility profile, a detailed experimental protocol for determining precise solubility, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Qualitative Solubility

The solubility of this compound in organic solvents is dictated by its molecular structure, which features a substituted quinoline ring system, a primary amine, and a methoxy group. These functional groups contribute to its polarity and potential for hydrogen bonding. Based on the principle of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile can be predicted.

Generally, amines exhibit solubility in less polar solvents like ether, alcohol, and benzene.[1] Aromatic amines, in particular, tend to be more soluble in aromatic solvents.[2] For instance, 8-Amino-6-methoxyquinoline, a closely related isomer, is noted to be soluble in methanol.[3]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a predictive guide and empirical testing is necessary for quantitative assessment.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic MethanolSolubleCapable of hydrogen bonding with the amine and methoxy groups. Similar compounds show solubility.[3]
EthanolSolubleSimilar to methanol, can engage in hydrogen bonding.
IsopropanolModerately SolubleIncreased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to act as a hydrogen bond acceptor. A common solvent for compounds with limited solubility.[3]
N,N-Dimethylformamide (DMF)SolubleA highly polar solvent capable of solvating a wide range of organic compounds.
AcetonitrileSparingly SolubleLess polar than DMSO and DMF, may offer limited solubility.
AcetoneModerately SolubleA moderately polar ketone that can interact with the polar functional groups of the molecule.
Ethyl AcetateSparingly SolubleLower polarity compared to other polar aprotic solvents.
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction with the quinoline ring, but overall low polarity will limit solubility.
HexaneInsolubleThe nonpolar aliphatic nature of hexane is unlikely to effectively solvate the polar this compound molecule.
Dichloromethane (DCM)Moderately SolubleA common solvent for organic synthesis, its moderate polarity may allow for some dissolution.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental procedure.

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Phase Separation (Settling/Centrifugation) B->C Allow to Settle D Sample Withdrawal & Filtration C->D E Dilution of Filtered Sample D->E F Quantitative Analysis (e.g., HPLC) E->F G Solubility Calculation F->G

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding for researchers. The predicted qualitative solubility offers a starting point for solvent selection, and the detailed experimental protocol provides a robust framework for generating precise, quantitative data. The application of this systematic approach will enable scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Quinolines: Core Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic architecture, characterized by a fused benzene and pyridine ring system, imparts a rich and tunable set of photophysical and electrochemical properties. The strategic placement of various substituents on the quinoline core allows for precise modulation of these electronic characteristics, profoundly influencing the molecule's biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the electronic properties of substituted quinolines, offering detailed experimental protocols, quantitative data summaries, and insights into their impact on crucial signaling pathways in drug development.

The Influence of Substituents on the Electronic Landscape of Quinolines

The electronic properties of the quinoline ring system are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the aromatic system, thereby affecting the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter that dictates the molecule's photophysical and electrochemical behavior. A smaller HOMO-LUMO gap generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra, indicating that the molecule can be excited by lower-energy light. Conversely, a larger HOMO-LUMO gap results in a blue-shift (hypsochromic shift).

In the context of drug design, these electronic modifications are paramount. For instance, the ability of a quinoline derivative to interact with a biological target, such as a protein kinase, is often governed by its electronic and steric properties. The electron density at specific atoms can influence hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for binding affinity and selectivity.

Quantitative Analysis of Electronic Properties

To facilitate a comparative analysis of the electronic properties of substituted quinolines, the following tables summarize key photophysical and electrochemical data from the literature.

Photophysical Properties of Selected Substituted Quinolines
Compound/SubstituentSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
QuinolineDichloromethane277, 313315-[1]
8-Octyloxy-4-[4-(octyloxy)phenyl]quinolineDichloromethane288, 3203960.28[1]
6-Methoxy-2-(4-methoxyphenyl)-4-[(4-octyloxy)phenyl]quinolineDichloromethane292, 3584000.51[1]
2-(4-Methoxyphenyl)-6,8-octyloxy-4-phenylquinolineDichloromethane294, 3624050.62[1]
2-(6-Heptyloxynaphthalen-2-yl)-6,8-octyloxy-4-phenylquinolineDichloromethane308, 3754200.75[1]
4-(4-Aminophenyl)-2-(pyridin-2-yl)quinazolineToluene3684250.84[2]
4-(4-Aminophenyl)-2-(quinolin-2-yl)quinazolineToluene3754350.94[2]
Electrochemical Properties of Selected Substituted Quinolines
Compound/SubstituentSolvent/ElectrolyteOxidation Potential (E_ox, V vs. Fc/Fc+)Reduction Potential (E_red, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Reference
8-hydroxy-quinoline-5-carbaldehydeAcetonitrile / 0.1 M TBAPF61.35-1.85-6.15-2.95[3]
6-(dimethylamino)quinoline-5-carbaldehydeAcetonitrile / 0.1 M TBAPF60.85-2.05-5.65-2.75[3]
Methylated 6-(dimethylamino)quinoline-5-carbaldehydeAcetonitrile / 0.1 M TBAPF60.75-2.15-5.55-2.65[3]
S-(2-methylquinolin-4-yl)-l-cysteinePhosphate buffer (pH 7.4)0.82---[4][5]
S-(2-methyl-6-methoxyquinolin-4-yl)-l-cysteinePhosphate buffer (pH 7.4)0.75---[4][5]

Experimental Protocols for Characterizing Electronic Properties

Accurate and reproducible characterization of the electronic properties of substituted quinolines is essential for structure-property relationship studies. The following sections provide detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of a substituted quinoline.

Methodology:

  • Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration (typically 1 mM) in a high-purity spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance falls between 0.1 and 1.0 AU (Absorbance Units).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as a blank. Fill a matched cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_abs) is identified as the peak of the absorption band.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration of the sample, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F) of a fluorescent quinoline derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Data Acquisition:

    • Emission Spectrum: Set the excitation monochromator to the λ_abs of the sample and scan the emission monochromator over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the λ_em.

    • Excitation Spectrum: Set the emission monochromator to the λ_em of the sample and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a quinoline derivative and to estimate the HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: Prepare a solution of the quinoline derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Perform a cyclic potential sweep. The potential is scanned from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

  • Data Analysis: The oxidation (E_ox) and reduction (E_red) potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations:

    E_HOMO = - (E_ox vs. Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs. Fc/Fc⁺ + 4.8) eV

Computational Chemistry: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic structure, HOMO-LUMO energies, and other electronic properties of substituted quinolines.

Methodology:

  • Molecular Structure Input: Create a 3D model of the substituted quinoline molecule using a molecular modeling software.

  • Calculation Setup:

    • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Method: Select a suitable density functional, such as B3LYP or M06-2X.

    • Basis Set: Choose an appropriate basis set, such as 6-31G(d) or a larger one for more accurate results.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: It is good practice to follow a geometry optimization with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO. Other properties such as the molecular electrostatic potential can also be calculated.

Impact on Drug Development: Targeting Signaling Pathways

The tunable electronic properties of substituted quinolines make them ideal scaffolds for the design of inhibitors targeting key signaling pathways implicated in diseases such as cancer.[6] By modifying the substituents, it is possible to optimize the binding affinity and selectivity of the quinoline derivative for a specific protein target.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9] Its aberrant activation is a hallmark of many cancers. Quinoline-based molecules have been developed as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_PI3K Quinoline Inhibitor Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Inhibitor Quinoline_mTOR->mTORC1

Caption: PI3K/Akt/mTOR pathway with quinoline inhibition points.

Interruption of the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[10][11][12][][14] Many quinoline derivatives have been designed to inhibit kinases in this pathway, such as Raf and MEK.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline_Raf Quinoline Inhibitor Quinoline_Raf->Raf Quinoline_MEK Quinoline Inhibitor Quinoline_MEK->MEK

Caption: Ras/Raf/MEK/ERK pathway with quinoline inhibition points.

Targeting Receptor Tyrosine Kinases (RTKs)

Many quinoline-based drugs function by directly inhibiting receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met receptor.[15][16][17][18][19] These receptors are often overexpressed in cancer cells and play a key role in angiogenesis and metastasis.

RTK_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF cMet c-Met HGF->cMet Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf) VEGFR->Downstream cMet->Downstream Angiogenesis Angiogenesis & Metastasis Downstream->Angiogenesis Quinoline_RTK Quinoline Inhibitor Quinoline_RTK->VEGFR Quinoline_RTK->cMet

Caption: RTK inhibition by quinoline derivatives.

Conclusion

The electronic properties of substituted quinolines are a rich and multifaceted area of study with profound implications for drug discovery and materials science. The ability to fine-tune the photophysical and electrochemical characteristics of the quinoline core through synthetic modification provides a powerful tool for designing molecules with specific functions. For researchers and drug development professionals, a deep understanding of these structure-property relationships is essential for the rational design of novel therapeutics that can effectively and selectively modulate biological pathways. The experimental and computational protocols outlined in this guide provide a framework for the systematic investigation of substituted quinolines, paving the way for the development of next-generation drugs and advanced materials.

References

The Amino Group on the Quinoline Ring: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amino group on the quinoline ring system, a pivotal functional group in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, and the position and reactivity of the amino group are critical determinants of a compound's biological activity and synthetic accessibility. This document provides a comprehensive overview of the electronic properties, reactivity in key transformations, and the influence of the amino group on biological signaling pathways, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Electronic and Physicochemical Properties of Aminoquinolines

The reactivity of the amino group on the quinoline ring is fundamentally governed by its position, which influences the electronic interplay between the amino substituent and the bicyclic aromatic system. The nitrogen atom in the quinoline ring is electron-withdrawing, affecting the electron density across the ring system.

Basicity and pKa Values

The basicity of the amino group is a critical parameter influencing its nucleophilicity and the pharmacokinetic profile of aminoquinoline-based drugs. The pKa of the protonated amino group varies significantly with its position on the quinoline ring. Generally, the amino group's basicity is a result of the resonance delocalization of its lone pair of electrons into the aromatic system and the inductive effects of the ring nitrogens.

Aminoquinoline Isomer pKa Reference
2-Aminoquinoline7.3[1][1]
3-Aminoquinoline4.9 (Predicted)
4-Aminoquinoline~6[2][2]
5-Aminoquinoline5.46[3][3]
6-Aminoquinoline5.63[4][5][4][5]
7-Aminoquinoline6.60 (Predicted)[6][7][6][7]
8-Aminoquinoline3.99[8][9][10][8][9][10]

Note: Predicted pKa values are based on computational models and should be considered as estimates.

Electronic Effects and Hammett Constants

The electronic influence of substituents on the quinoline ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and can be correlated with the reactivity and basicity of the amino group. For instance, electron-withdrawing groups at the 7-position of the 4-aminoquinoline scaffold have been shown to lower the pKa of both the quinoline ring nitrogen and the amino group.[11][12]

A study on 7-substituted 4-aminoquinolines demonstrated a linear correlation between the pKa of the quinoline nitrogen and the Hammett constant (σm) of the substituent at the 7-position.[11] This relationship underscores the predictable nature of electronic effects on the reactivity of the aminoquinoline system.

Reactivity of the Amino Group in Key Chemical Transformations

The amino group on the quinoline ring readily participates in a variety of chemical reactions, making it a versatile handle for the synthesis of diverse derivatives. The primary modes of reactivity include nucleophilic aromatic substitution to form the aminoquinoline core and subsequent reactions of the amino group itself.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for the synthesis of aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a corresponding halo-quinoline, typically a chloroquinoline.[2][13] The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

General Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end End: Characterized 4-Substituted Quinoline purification->end

General workflow for nucleophilic substitution on 4-chloroquinolines.

Table of Reaction Yields for SNAr of 4-Chloroquinolines:

Nucleophile (Amine) Reaction Conditions Yield (%) Reference
Alkylamines (primary and secondary)Microwave, DMSO, 140-180°C, 20-30 min80-95[2]
AnilinesMicrowave, DMSO, 180°C, 30 min, NaOH80-95[2]
Amine-N-heteroarenesMicrowave, DMSO, 180°C, 30 min, NaOH80-95[2]
Butyl amineNeat, 120-130°C, 6 hNot specified[14]
Ethane-1,2-diamineNeat, 80-130°C, 8 hNot specified[14]
N,N-dimethyl-ethane-1,2-diamineNeat, 120-130°C, 6-8 hNot specified[14]
Various aminesK2CO3, Acetonitrile, reflux, 12-14 h49-65[2]
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of aminoquinolines from halo-quinolines.[15] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope compared to traditional SNAr methods, particularly for less activated aryl halides.

Catalytic Cycle of Buchwald-Hartwig Amination:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation

References

The Multifaceted Biological Potential of Methoxy-Substituted Aminoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. Among these, methoxy-substituted aminoquinolines have emerged as a particularly promising class of molecules. The strategic incorporation of a methoxy group (-OCH3) onto the aminoquinoline framework can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-substituted aminoquinolines, with a focus on their anticancer, antimalarial, antibacterial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation and development of this versatile chemical class.

Anticancer Activity

Methoxy-substituted aminoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various methoxy-substituted aminoquinolines has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Citation
8-methoxy-4-anilinoquinolines
Compound 2iHeLa7.15Gefitinib17.12[2]
BGC-8234.65Gefitinib19.27[2]
Pyrimido[4,5-c]quinolin-1(2H)-ones
Methoxy-substituted derivativesHT-1080Various--[3]
HT-29Various--[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Methoxy-substituted aminoquinoline compounds

  • Cancer cell lines (e.g., HeLa, BGC-823)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted aminoquinoline compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: EGFR Inhibition

The binding of Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Methoxy-substituted aminoquinolines can interfere with this pathway by inhibiting the tyrosine kinase activity of EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Aminoquinoline Methoxy-substituted Aminoquinoline Aminoquinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. Methoxy substitution on this core structure has been explored to overcome drug resistance and improve efficacy. The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Quantitative Antimalarial Data

The in vitro antiplasmodial activity of methoxy-substituted aminoquinolines has been tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Compound ID/NameP. falciparum StrainIC50 (µM)Reference CompoundReference Compound IC50 (µM)Citation
8-Amino-6-methoxyquinoline-tetrazole hybrids
Compound 22NF54 (sensitive)0.324--[4]
4-Methylaminoquinoline analogues
Compound 9a3D7 (sensitive)0.060Chloroquine0.025[5]
K1 (resistant)0.260Chloroquine0.250[5]
Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

  • Methoxy-substituted aminoquinoline compounds

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Incubator with a gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Culture Addition: Add the synchronized parasite culture (at a desired parasitemia and hematocrit) to each well. Include a drug-free control and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber with the specified gas mixture at 37°C.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the RBCs and stains the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected RBCs. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Mechanism of Action: Inhibition of Hemozoin Formation

In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Methoxy-substituted aminoquinolines can accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.

Hemozoin_Inhibition cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin Aminoquinoline Methoxy-substituted Aminoquinoline Aminoquinoline->Polymerization Inhibition

Mechanism of hemozoin formation inhibition.

Antibacterial Activity

Certain methoxy-substituted quinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antibacterial Data

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Citation
8-Methoxyquinolones
Synthesized derivativesStaphylococcus aureusPotentLevofloxacin-[6]
Escherichia coliPotentLevofloxacin-[6]
8-Methoxy-4-methyl-quinoline derivatives
Compounds 10, 11, 16Various strainsPotentAmpicillin-[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Methoxy-substituted aminoquinoline compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antibacterial activity of the compounds.

Antibacterial_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum SerialDilution Prepare Serial Dilutions of Compounds Start->SerialDilution Inoculate Inoculate Plates PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plates (18-24h, 37°C) Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for antibacterial susceptibility testing.

Antiviral Activity

The exploration of methoxy-substituted aminoquinolines as antiviral agents is an emerging area of research. Some quinoline derivatives have shown activity against a range of viruses, including coronaviruses. The mechanisms of action are still under investigation but may involve interference with viral entry or replication.

Quantitative Antiviral Data

Data on the antiviral activity of methoxy-substituted aminoquinolines is less abundant compared to other biological activities. The half-maximal effective concentration (EC50) is used to quantify antiviral potency.

Compound Class/NameVirusCell LineEC50 (µM)Citation
Quinoline Analogues
ChloroquineHCoV-OC43HEL0.12 - 12[9]
HydroxychloroquineHCoV-OC43HEL0.12 - 12[9]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Methoxy-substituted aminoquinoline compounds

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and grow them to confluency.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Plaques will appear as clear zones where the virus has lysed the cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

Methoxy-substituted aminoquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of targets in cancer, malaria, and bacterial infections highlights their significant potential in drug discovery. While the exploration of their antiviral properties is still in its early stages, initial findings are encouraging. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, facilitating the rational design and development of new and improved methoxy-substituted aminoquinoline-based drugs. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this important class of compounds.

References

Exploring the Chemical Space of Functionalized Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. This bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for chemical modification, allowing for the exploration of a vast chemical space.[1] Functionalization of the quinoline ring at various positions can significantly modulate its physicochemical and pharmacological properties, leading to the development of potent therapeutic agents with diverse mechanisms of action.[2] This in-depth technical guide provides a comprehensive overview of the chemical space of functionalized quinolines, with a focus on their synthesis, biological evaluation against cancer, and their interaction with key signaling pathways.

Synthesis of the Quinoline Core: Key Methodologies

The construction of the quinoline scaffold can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Several named reactions have historically been pivotal in quinoline synthesis and continue to be widely used.[3]

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[1][4] While effective, the reaction is often highly exothermic.[1]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to synthesize quinolines.[3][5] It is considered a modification of the Skraup synthesis.[3]

  • Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

  • Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds.[3]

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient, sustainable, and versatile methods for quinoline synthesis. These include:

  • C–H Bond Functionalization: This strategy allows for the direct introduction of functional groups onto the quinoline core, offering a more atom-economical approach.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses.[3]

  • Nanocatalyzed Reactions: The application of nanocatalysts in quinoline synthesis can lead to higher efficiency and greener reaction conditions.

Quantitative Analysis of Anticancer Activity

The functionalization of the quinoline scaffold has led to the discovery of numerous derivatives with potent anticancer activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the cytotoxic potential of these compounds against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of functionalized quinoline derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinoline (4)HT29 (Human colon adenocarcinoma)Lower than 5-Fluorouracil[6]
6,8-Diphenylquinoline (13)C6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29Potent activity[7]
Quinoline-8-sulfonamide (9a)C32 (Amelanotic Melanoma)520[8]
Quinoline-8-sulfonamide (9a)COLO829 (Melanotic Melanoma)376[8]
Quinoline-8-sulfonamide (9a)MDA-MB-231 (Triple-Negative Breast Cancer)609[8]
Quinoline-8-sulfonamide (9a)U87-MG (Glioblastoma Multiforme)756[8]
Quinoline-8-sulfonamide (9a)A549 (Lung Cancer)496[8]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64 (µg/mL)[5]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128 (µg/mL)[5]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast Adenocarcinoma)1.7 (µg/mL)[6]
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast Adenocarcinoma)1.8 (µg/mL)[6]
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-7 (Breast Adenocarcinoma)1.83 (µg/mL)[6]
6-Bromo quinazoline derivative (8a)MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32[6]
6-Bromo quinazoline derivative (8a)SW480 (Colorectal Carcinoma)17.85 ± 0.92[6]
Dihydropyridine quinoline derivative (A4)A549 (Lung Cancer)Highest toxicity at 250 µM[9]
Dihydropyridine quinoline derivative (A8)A549 (Lung Cancer)Highest toxicity at 125, 250, and 500 µM[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline derivatives and the evaluation of their anticancer activity.

Synthesis Protocol: Friedländer Annulation for 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

This protocol is a representative example of the Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[10]

  • Add 2-3 drops of concentrated HCl to the mixture.[10]

  • Reflux the reaction mixture for 4 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[10]

  • Extract the product with ethyl acetate (3 x 15 mL).[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Remove the solvent under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[10]

In Vitro Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well flat-bottom plates

  • Functionalized quinoline compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4][11]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4][11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Signaling Pathways and Experimental Workflows

Functionalized quinolines often exert their anticancer effects by modulating key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Its aberrant activation is a hallmark of many cancers.[14]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 | mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation Quinoline Functionalized Quinoline Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition experimental_workflow In Vitro Anticancer Drug Screening Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 6. Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for Parallel Synthesis Utilizing 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-Methoxyquinolin-5-amine and its analogs in parallel synthesis for the rapid generation of compound libraries for drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Introduction

This compound is a valuable building block for the synthesis of diverse chemical libraries. Its quinoline core is a key pharmacophore in numerous approved drugs. Parallel synthesis enables the rapid and efficient creation of a multitude of analogs, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds. This document will focus on the application of multicomponent reactions, specifically the Ugi-azide reaction, as a powerful tool for the parallel synthesis of novel quinoline-based compounds.

Derivatives of 6-methoxyquinoline have been shown to target various biological pathways implicated in diseases such as cancer and malaria. Key targets include receptor tyrosine kinases like c-Met and VEGF, components of the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades, and P-glycoprotein.[1][2]

Key Applications in Drug Discovery

  • Anticancer Drug Development: The quinoline scaffold is integral to many anticancer agents. Parallel synthesis allows for the exploration of substitutions on the quinoline core to optimize activity against targets such as c-Met, EGFR, and VEGFR.[1]

  • Antimalarial Drug Discovery: The 8-amino-6-methoxyquinoline pharmacophore is a central component of antimalarial drugs like primaquine and tafenoquine.[3] Parallel synthesis can be employed to generate novel analogs with improved efficacy and resistance profiles.

  • Modulators of P-glycoprotein (P-gp): P-gp is a key transporter involved in multidrug resistance in cancer. 6-methoxy-2-arylquinoline derivatives have been identified as P-gp inhibitors, and parallel synthesis can be used to optimize this activity.[2]

Parallel Synthesis Workflow

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library based on a quinoline scaffold.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Screening A Dispense this compound (or analog) to wells B Dispense diverse building blocks (e.g., aldehydes) to wells C Add multicomponent reaction reagents (e.g., isocyanide, azide) B->C D Incubate reaction plate C->D E Parallel work-up (e.g., liquid-liquid extraction) D->E F Parallel purification (e.g., preparative HPLC) E->F G Characterization (LC-MS, NMR of selected hits) F->G H High-throughput screening G->H

Caption: Parallel Synthesis Workflow.

Experimental Protocol: Parallel Ugi-Azide Four-Component Reaction

This protocol is adapted for a 96-well plate format for the parallel synthesis of a library of tetrazole-containing quinoline derivatives, based on methodologies described for analogous compounds.[3]

Materials and Reagents:

  • This compound (or 8-amino-6-methoxyquinoline)

  • A diverse library of aldehydes

  • tert-Butyl isocyanide

  • Trimethylsilyl azide (TMS-azide)

  • Methanol (dry)

  • Dichloromethane (DCM)

  • 30% aqueous sodium disulfite

  • 0.1% aqueous sodium bicarbonate

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in dry methanol.

    • Prepare 0.5 M stock solutions of a diverse set of aldehydes in dry methanol in a separate 96-well plate.

    • Prepare a 0.5 M stock solution of tert-butyl isocyanide in dry methanol.

    • Prepare a 0.5 M stock solution of trimethylsilyl azide in dry methanol.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 150 µL (0.075 mmol) of the this compound stock solution.

    • To each well, add 150 µL (0.075 mmol) of the corresponding aldehyde stock solution.

    • Seal the reaction block and shake at room temperature for 1 hour.

  • Addition of Isocyanide and Azide:

    • Add 150 µL (0.075 mmol) of the tert-butyl isocyanide stock solution to each well.

    • Add 150 µL (0.075 mmol) of the trimethylsilyl azide stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction block securely.

    • Stir the reaction mixtures at room temperature for 20-120 hours. The reaction time may vary depending on the aldehyde used. Reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Parallel Work-up:

    • Evaporate the solvent from the reaction block under a stream of nitrogen or using a centrifugal evaporator.

    • Dissolve the residue in each well with 500 µL of dichloromethane.

    • Add 500 µL of 30% aqueous sodium disulfite to each well, seal, and shake vigorously. Allow the layers to separate and carefully remove the aqueous layer. Repeat the wash.

    • Add 500 µL of 0.1% aqueous sodium bicarbonate to each well, seal, and shake. Remove the aqueous layer.

    • The organic layer containing the product can be dried by passing it through a 96-well plate containing a drying agent (e.g., sodium sulfate).

  • Purification and Analysis:

    • The crude products can be purified by parallel preparative HPLC.

    • The purity and identity of the compounds in the library should be confirmed by LC-MS analysis.

Data Presentation

The following table presents representative data for a parallel synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids, demonstrating the feasibility of this approach.[3]

Well IDAldehydeProduct StructureYield (%)Purity (%)
A1Formaldehyde1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(6-methoxyquinolin-8-yl)methanamine65>95
A2Acetaldehyde1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(6-methoxyquinolin-8-yl)ethan-1-amine72>95
A3Propionaldehyde1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(6-methoxyquinolin-8-yl)propan-1-amine68>95
A4Benzaldehyde(1-(tert-butyl)-1H-tetrazol-5-yl)(phenyl)methyl)(6-methoxyquinolin-8-yl)amine81>95
A54-Chlorobenzaldehyde(1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)(6-methoxyquinolin-8-yl)amine79>95
A64-Methoxybenzaldehyde(1-(tert-butyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methyl)(6-methoxyquinolin-8-yl)amine85>95

Signaling Pathways of Interest

Derivatives of the 6-methoxyquinoline scaffold have been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for designing focused compound libraries.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and metastasis. Aberrant c-Met signaling is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binding & dimerization PI3K PI3K cMet->PI3K phosphorylation Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Derivative Inhibitor->cMet

Caption: Inhibition of c-Met Signaling.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer, making it an attractive target for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylation mTORC1 mTORC1 Akt->mTORC1 activation Transcription Gene Transcription (Growth, Proliferation) mTORC1->Transcription Inhibitor Quinoline Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Conclusion

This compound and its analogs are versatile scaffolds for parallel synthesis, enabling the rapid generation of diverse compound libraries. The use of multicomponent reactions, such as the Ugi-azide reaction, is particularly well-suited for high-throughput synthesis. The resulting quinoline derivatives have the potential to modulate key biological pathways implicated in cancer and other diseases, making this a promising strategy for modern drug discovery.

References

Application Notes and Protocols for the Derivatization of 6-Methoxyquinolin-5-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-methoxyquinolin-5-amine, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of amide and sulfonamide derivatives, methodologies for their biological screening, and insights into their potential mechanisms of action, particularly through the modulation of key cellular signaling pathways.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound, in particular, offers a strategic amino group at the C5 position, which serves as a prime handle for chemical modification to generate diverse libraries of compounds for biological screening. Derivatization at this position allows for the exploration of the chemical space around the quinoline core, enabling the fine-tuning of physicochemical properties and biological activity. This document focuses on two primary derivatization strategies: amide bond formation and sulfonamide synthesis, and provides protocols for evaluating the anticancer potential of the resulting compounds.

Data Presentation: Biological Activity of Quinoline Derivatives

The following table summarizes the biological activity of representative quinoline derivatives, illustrating the potential of this scaffold in targeting cancer cells and key signaling pathways.

Compound IDDerivative TypeTarget/Cell LineActivity MetricValue (µM)Reference
Cu6MQ Metal ComplexA549 (Lung Carcinoma)IC5057.9 ± 5.8[1]
Zn6MQ Metal ComplexA549 (Lung Carcinoma)IC50202.3 ± 12.2[1]
Cinnoline-25 CinnolinePI3KαIC500.023[2]
Cinnoline-25 HCT116 (Colon Cancer)IC500.264[2]
Quinazolinone-6 Quinazolinone-SulfonamideMCF-7 (Breast Cancer)IC502.15 ± 0.13[3]
Quinazolinone-10 Quinazolinone-SulfonamideMCF-7 (Breast Cancer)IC501.89 ± 0.09[3]

Experimental Protocols

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[4]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamide derivatives by reacting this compound with a sulfonyl chloride.[5]

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide derivative.

  • Confirm the structure of the synthesized compound using NMR and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

derivatization_workflow cluster_synthesis Derivatization cluster_screening Biological Screening 6-MQ-5-amine This compound Amide_Coupling Amide Coupling (e.g., EDC/HOBt) 6-MQ-5-amine->Amide_Coupling Sulfonamide_Synth Sulfonamide Synthesis (e.g., Sulfonyl Chloride) 6-MQ-5-amine->Sulfonamide_Synth Amide_Library Amide Derivatives Library Amide_Coupling->Amide_Library Sulfonamide_Library Sulfonamide Derivatives Library Sulfonamide_Synth->Sulfonamide_Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Amide_Library->Cytotoxicity Sulfonamide_Library->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity->Enzyme_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Enzyme_Assay->Mechanism_Study

Caption: Workflow for derivatization and biological screening of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates IκB IκB Akt->IκB Phosphorylates (Inhibits) Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription NFkB NF-κB NFkB->Transcription IκB->NFkB Inhibits Inhibitor 6-Methoxyquinoline Derivatives Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->NFkB Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-methoxyquinoline derivatives.[1][6]

References

Application Notes and Protocols: The Role of 6-Methoxyquinolin-5-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 6-methoxyquinolin-5-amine as a pivotal building block in the synthesis of novel kinase inhibitors. This document details synthetic protocols, presents key biological data, and illustrates the relevant signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the quinoline ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound, with its reactive amino group and the methoxy substituent, offers a versatile platform for the construction of potent inhibitors targeting key kinases implicated in cancer and other diseases. This document focuses on the synthesis of 4-anilinoquinoline derivatives, a class of kinase inhibitors known to target receptor tyrosine kinases such as c-Met.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro biological activity of a series of synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives, which serve as representative examples of the types of compounds that can be generated using a synthetic strategy conceptually starting from a 6-methoxyquinoline core. These compounds were evaluated for their inhibitory activity against the c-Met kinase and their anti-proliferative effects on various human cancer cell lines.

Compound IDc-Met Kinase IC50 (µM)[1]A549 (Lung Cancer) IC50 (µM)[1]MCF-7 (Breast Cancer) IC50 (µM)[1]MKN-45 (Gastric Cancer) IC50 (µM)[1]
12a >10>10>10>10
12f 0.055 ± 0.0052.1 ± 0.13.5 ± 0.20.32 ± 0.03
12i 0.042 ± 0.0031.8 ± 0.12.9 ± 0.20.25 ± 0.02
12n 0.030 ± 0.0081.5 ± 0.12.5 ± 0.10.18 ± 0.01

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-anilinoquinoline-based kinase inhibitor. The synthesis involves a multi-step process, beginning with the logical precursor derived from this compound, followed by a nucleophilic aromatic substitution to introduce the aniline moiety.

Protocol 1: Synthesis of 4-Chloro-6-methoxyquinoline (Intermediate 2)

This protocol describes a plausible synthetic route to obtain the key chloro-quinoline intermediate from this compound.

Materials:

  • This compound (Intermediate 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Water (H₂O)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Diazotization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the evolution of nitrogen gas.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-methoxyquinoline.

Protocol 2: Synthesis of N-(2-(Substituted-phenyl)-1H-benzo[d]imidazol-6-yl)-6-methoxyquinolin-4-amine (Final Product)

This protocol details the nucleophilic aromatic substitution reaction to form the final kinase inhibitor.[1]

Materials:

  • 4-Chloro-6-methoxyquinoline (Intermediate 2) (1.0 eq)

  • Substituted 5-amino-2-phenyl-1H-benzo[d]imidazole (1.0 eq)[1]

  • 4-Methylbenzenesulfonic acid (p-TsOH) (0.2 eq)[1]

  • 2-Pentanol[1]

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 4-chloro-6-methoxyquinoline (1.0 eq), the desired substituted 5-amino-2-phenyl-1H-benzo[d]imidazole (1.0 eq), and p-toluenesulfonic acid (0.2 eq) in 2-pentanol.[1]

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.[1]

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with ethyl acetate to remove any remaining impurities.[1]

  • Dry the purified product under vacuum to yield the final N-(2-(substituted-phenyl)-1H-benzo[d]imidazol-6-yl)-6-methoxyquinolin-4-amine.[1]

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Partner cluster_final Final Product start This compound intermediate 4-Chloro-6-methoxyquinoline start->intermediate  Diazotization & Sandmeyer Reaction   final N-(2-(Substituted-phenyl)-1H-benzo[d]imidazol-6-yl)- 6-methoxyquinolin-4-amine (Kinase Inhibitor) intermediate->final  Nucleophilic Aromatic  Substitution (SNAr)   partner Substituted 5-amino-2-phenyl- 1H-benzo[d]imidazole partner->final

Caption: Synthetic workflow for kinase inhibitors from this compound.

c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 6-Methoxyquinoline-based Inhibitor Inhibitor->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Overview of the HGF/c-Met signaling pathway and the point of inhibition.

References

Application Notes and Protocols: 6-Methoxyquinolin-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinolin-5-amine is a valuable heterocyclic building block in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its true potential lies in its role as a key intermediate for the synthesis of highly potent and biologically active molecules. The strategic placement of the amino and methoxy groups on the quinoline scaffold provides a unique template for designing novel therapeutic agents, particularly in the field of oncology. This document provides a detailed overview of the application of this compound in the development of tubulin polymerization inhibitors, complete with experimental protocols and quantitative data.

Application Note 1: A Key Scaffold for Novel Tubulin Polymerization Inhibitors

Primary Application: Synthesis of 5-amino-2-aroylquinolines with potent anticancer activity.

6-Methoxyquinoline serves as a crucial starting material for the synthesis of a class of compounds known as 5-amino-2-aroylquinolines. These derivatives have demonstrated remarkable potency as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer chemotherapy.

The 5-amino group of the 6-methoxyquinoline core is essential for the high level of activity observed in these compounds. It is introduced via the reduction of a 6-methoxy-5-nitroquinoline precursor. The subsequent acylation of the 5-amino group with various aroyl chlorides allows for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Mechanism of Action: Targeting the Colchicine Binding Site

The synthesized 5-amino-2-aroylquinoline derivatives exert their biological effect by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.

Quantitative Data

The following tables summarize the in vitro biological activity of representative 5-amino-2-aroylquinoline derivatives synthesized using a this compound scaffold.

Table 1: Inhibition of Tubulin Polymerization

Compound ReferenceModificationIC50 (μM) for Tubulin Polymerization
Compound 15 5-amino-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)quinoline1.6[1][2]
Compound 14 5-amino-6-methoxy-2-(3',4',5'-trimethoxyphenylthio)quinoline>10[3]
Compound 15 (sulfone) 5-amino-6-methoxy-2-(3',4',5'-trimethoxyphenylsulfonyl)quinoline2.0[3]
Combretastatin A-4 (CA-4) Reference Compound2.1[1][2]

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50 values in nM)

Compound ReferenceKB (Oral Epidermoid Carcinoma)HT29 (Colon Carcinoma)MKN45 (Gastric Carcinoma)KB-vin10 (Multidrug-Resistant)
Compound 15 0.2[1][2]0.4[1][2]0.3[1][2]-
Compound 14 42[3]-42[3]-
Compound 15 (sulfone) 12[3]-12[3]2.6[3]
Combretastatin A-4 (CA-4) 1.9[1][2]835[1][2]3.4[1][2]-
Doxorubicin 21--1200

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from 6-methoxyquinoline.

Step 1: Synthesis of 6-methoxy-5-nitroquinoline

  • Materials: 6-methoxyquinoline, Nitric acid (70%), Sulfuric acid (98%).

  • Procedure:

    • To a stirred solution of 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at 0°C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield 6-methoxy-5-nitroquinoline.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

  • Materials: 6-methoxy-5-nitroquinoline, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a suspension of 6-methoxy-5-nitroquinoline (1 equivalent) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-amino-2-(3',4',5'-trimethoxybenzoyl)-6-methoxyquinoline (Compound 15)
  • Materials: this compound, 3,4,5-Trimethoxybenzoyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add pyridine (1.2 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin.

  • Materials: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, Glycerol, Test compound (dissolved in DMSO), Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition), 96-well microplate, Temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • On ice, add the appropriate volume of the test compound, controls, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

    • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in optical density (OD) at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the OD at 340 nm versus time for each concentration of the test compound and controls.

    • The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

Diagram 1: Synthetic Pathway to 5-amino-2-aroylquinolines

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Bioactive Compound 6-Methoxyquinoline 6-Methoxyquinoline 6-Methoxy-5-nitroquinoline 6-Methoxy-5-nitroquinoline 6-Methoxyquinoline->6-Methoxy-5-nitroquinoline  Nitration (HNO3, H2SO4) This compound This compound 6-Methoxy-5-nitroquinoline->this compound  Reduction (Fe, NH4Cl) 5-amino-2-aroylquinoline 5-amino-2-aroylquinoline This compound->5-amino-2-aroylquinoline  Acylation (Aroyl Chloride, Pyridine) Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition 5-amino-2-aroylquinoline->Tubulin Polymerization\nInhibition

Caption: Synthetic route from 6-methoxyquinoline to bioactive 5-amino-2-aroylquinolines.

Diagram 2: Mechanism of Action - Tubulin Polymerization Inhibition

G cluster_0 Cellular Process cluster_1 Drug Action αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Leads to Cell Division (Mitosis) Cell Division (Mitosis) Mitotic Spindle Formation->Cell Division (Mitosis) Essential for Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to 5-amino-2-aroylquinoline 5-amino-2-aroylquinoline Binds to Colchicine Site\non β-Tubulin Binds to Colchicine Site on β-Tubulin 5-amino-2-aroylquinoline->Binds to Colchicine Site\non β-Tubulin Binds to Colchicine Site\non β-Tubulin->αβ-Tubulin Dimers Prevents Polymerization G Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound Synthesize 5-amino-2-aroylquinoline Derivatives Synthesize 5-amino-2-aroylquinoline Derivatives Synthesize this compound->Synthesize 5-amino-2-aroylquinoline Derivatives In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Synthesize 5-amino-2-aroylquinoline Derivatives->In Vitro Tubulin Polymerization Assay In Vitro Cytotoxicity Assay\n(e.g., MTT Assay) In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesize 5-amino-2-aroylquinoline Derivatives->In Vitro Cytotoxicity Assay\n(e.g., MTT Assay) Determine IC50 for Polymerization Inhibition Determine IC50 for Polymerization Inhibition In Vitro Tubulin Polymerization Assay->Determine IC50 for Polymerization Inhibition Lead Compound Identification Lead Compound Identification Determine IC50 for Polymerization Inhibition->Lead Compound Identification Determine IC50 against Cancer Cell Lines Determine IC50 against Cancer Cell Lines In Vitro Cytotoxicity Assay\n(e.g., MTT Assay)->Determine IC50 against Cancer Cell Lines Determine IC50 against Cancer Cell Lines->Lead Compound Identification End End Lead Compound Identification->End

References

Application Notes and Protocols for 6-Methoxyquinolin-5-amine as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research literature specifically detailing the use of 6-methoxyquinolin-5-amine as a synthetic building block is limited. The following application notes and protocols are based on established chemical principles and analogous transformations reported for structurally similar aminoquinolines. The provided data and methodologies serve as a representative guide for the potential applications of this compound.

Introduction

This compound is a heterocyclic aromatic amine with a quinoline scaffold, a privileged structure in medicinal chemistry. The presence of the methoxy and amino functional groups at positions 6 and 5, respectively, offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules. The quinoline core is found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. This document outlines potential applications of this compound in drug discovery and provides detailed protocols for the synthesis and evaluation of its derivatives.

Application Note 1: Synthesis of Quinoline-5-sulfonamides as Potential Anticancer Agents

The sulfonamide functional group is a key component in a multitude of therapeutic agents. The reaction of this compound with various sulfonyl chlorides can lead to a library of novel quinoline-5-sulfonamide derivatives. These compounds are of significant interest as potential anticancer agents. Structurally related quinoline-sulfonamides have demonstrated potent inhibitory activity against various cancer cell lines.[1][2][3][4] The proposed mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7][8][9]

Quantitative Data: Anticancer Activity of Representative Quinoline-5-sulfonamides

The following table summarizes the in vitro antiproliferative activity of structurally similar 8-hydroxyquinoline-5-sulfonamide derivatives against several human cancer cell lines. This data can serve as a benchmark for newly synthesized this compound analogs.

Compound IDCancer Cell LineIC₅₀ (µM) ± SDReference
3c C-32 (Amelanotic Melanoma)12.3 ± 1.1[1]
MDA-MB-231 (Breast Adenocarcinoma)15.1 ± 1.3[1]
A549 (Lung Adenocarcinoma)18.7 ± 1.9[1]
Doxorubicin C-32 (Amelanotic Melanoma)0.8 ± 0.1[1]
MDA-MB-231 (Breast Adenocarcinoma)1.2 ± 0.2[1]
A549 (Lung Adenocarcinoma)1.5 ± 0.3[1]

Note: Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide.

Application Note 2: Development of Antimicrobial Agents

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of this compound, particularly sulfonamides, can be explored for their antibacterial and antifungal activities. The mechanism of action of quinolone antibiotics often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] Sulfonamides, on the other hand, typically inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] Hybrid molecules incorporating both a quinoline and a sulfonamide moiety may exhibit enhanced antimicrobial potency or a broader spectrum of activity.

Quantitative Data: Antimicrobial Activity of Representative Quinoline-Sulfonamide Hybrids

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative quinoline-sulfonamide complex against various microbial strains. This data provides a reference for the potential antimicrobial efficacy of novel derivatives of this compound.

CompoundMicroorganismStrainMIC (µg/mL)Reference
QBSC 4d Staphylococcus aureusATCC 259230.1904 x 10⁻³[11][12]
Escherichia coliATCC 259226.09 x 10⁻³[11][12]
Candida albicansATCC 102310.1904 x 10⁻³[11][12]

Note: QBSC 4d is a Cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 6-methoxyquinoline: nitration followed by reduction.

Step 1: Synthesis of 6-Methoxy-5-nitroquinoline

  • Materials: 6-Methoxyquinoline, Fuming nitric acid, Concentrated sulfuric acid, Ice.

  • Procedure:

    • To a cooled (0-5 °C) and stirred solution of 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) dropwise.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-methoxy-5-nitroquinoline.

    • The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Materials: 6-Methoxy-5-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid, Sodium hydroxide, Ethanol.

  • Procedure:

    • Suspend 6-methoxy-5-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture to room temperature and pour it onto ice.

    • Basify the solution with a concentrated aqueous solution of sodium hydroxide to pH > 10.

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of N-(6-Methoxyquinolin-5-yl)benzenesulfonamide Derivatives

This protocol describes the reaction of this compound with a substituted benzenesulfonyl chloride.

  • Materials: this compound, Substituted benzenesulfonyl chloride, Pyridine (or triethylamine), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

  • Materials: Synthesized compounds, Human cancer cell lines (e.g., C-32, MDA-MB-231, A549), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Synthesized compounds, Bacterial strains (e.g., S. aureus, E. coli), Fungal strain (e.g., C. albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 6-Methoxyquinoline 6-Methoxyquinoline Nitration Nitration 6-Methoxyquinoline->Nitration HNO₃, H₂SO₄ 6-Methoxy-5-nitroquinoline 6-Methoxy-5-nitroquinoline Nitration->6-Methoxy-5-nitroquinoline Reduction Reduction 6-Methoxy-5-nitroquinoline->Reduction SnCl₂, HCl This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

G Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Quinoline_Derivative Quinoline-5-sulfonamide Quinoline_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation Incubate Cells with Compound (48-72h) Cell_Seeding->Incubation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Incubation MTT_Addition Add MTT Reagent (4h Incubation) Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-methoxyquinoline derivatives. Due to the reactivity of the amino group, cross-coupling reactions are most effectively performed on the corresponding 5-halo-6-methoxyquinoline, which can be synthesized from 6-methoxyquinolin-5-amine. These methods are foundational for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions typically involve an aryl or vinyl halide/triflate that undergoes oxidative addition to a palladium(0) catalyst. Subsequent transmetalation with an organometallic reagent and reductive elimination yields the cross-coupled product and regenerates the catalyst.[1][2] Key examples include the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, each offering unique capabilities for molecular diversification.

General Workflow for Cross-Coupling Reactions

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This involves careful preparation of reagents and assembly of the reaction under an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Halo-6-methoxyquinoline - Coupling Partner - Catalyst & Ligand - Base assembly Assemble Reaction in Inert Atmosphere (e.g., Glovebox or Schlenk Line) reagents->assembly solvent Prepare Degassed Solvent solvent->assembly heating Heat Reaction Mixture with Stirring assembly->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-6-methoxyquinoline
ParameterCondition
Catalyst Pd(PPh₃)₄
Ligand Triphenylphosphine (from catalyst)
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 12-18 hours
Yield Typically >70% (highly substrate dependent)
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial, add 5-bromo-6-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a reaction concentration of approximately 0.1 M with respect to the bromoquinoline.

  • Reaction: Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][3]

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromo-6-methoxyquinoline
ParameterCondition
Catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 8-24 hours
Yield Typically 60-95% (highly substrate dependent)
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add 5-bromo-6-methoxyquinoline (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[4][5]

Quantitative Data for Sonogashira Coupling of 5-Iodo-6-methoxyquinoline
ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature to 50 °C
Reaction Time 4-12 hours
Yield Typically >80% (highly substrate dependent)
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 5-iodo-6-methoxyquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed THF and triethylamine. Then, add the terminal alkyne (1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C if necessary.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Oxidative Addition ArX 5-Halo-6-methoxyquinoline (Ar-X) ArX->PdII_complex Transmetalation Transmetalation (or equivalent step) PdII_complex->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH) Coupling_Partner->Transmetalation PdII_coupled Ar-Pd(II)-R(L₂) Transmetalation->PdII_coupled Reductive_Elimination Reductive Elimination PdII_coupled->Reductive_Elimination Product 5-Substituted-6-methoxyquinoline (Ar-R) Reductive_Elimination->Pd0 Catalyst Regeneration Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[2][6]

Quantitative Data for Heck Reaction of 5-Bromo-6-methoxyquinoline
ParameterCondition
Catalyst Pd(OAc)₂
Ligand P(o-tolyl)₃
Base Et₃N
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 12-24 hours
Yield Typically 50-85% (highly substrate dependent)
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine 5-bromo-6-methoxyquinoline (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and triethylamine (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed DMF.

  • Reaction: Seal the tube and heat the mixture at 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

References

Application Notes and Protocols for the Quantification of 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Methoxyquinolin-5-amine, a critical component in various research and drug development settings. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric method using UV-Vis Spectrophotometry. These protocols are designed to offer robust and reliable quantification of this compound in various sample matrices.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound in bulk drug substances and simple formulations. The method utilizes a reversed-phase C18 column for separation with isocratic elution, offering a balance of speed and resolution. UV detection is performed at a wavelength determined by the maximum absorbance of the analyte, ensuring good sensitivity. This method is well-suited for routine quality control and content uniformity testing.

Quantitative Data Summary:

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 5.2 min

Experimental Protocol:

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0) (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

    • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 10 mL of mobile phase. Dilute further with the mobile phase to achieve a final concentration within the calibration range.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Serial Dilutions (Standards) B->C D Dilute Sample to Working Concentration B->D E System Equilibration F Inject Blank, Standards, & Samples E->F G Isocratic Separation (C18 Column) F->G H UV Detection at 245 nm G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: HPLC-UV Experimental Workflow.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates. The method employs a rapid chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure high accuracy and precision. This method is ideal for pharmacokinetic and metabolism studies.

Quantitative Data Summary:

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocol:

  • Instrumentation and Conditions:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • This compound: Q1 175.1 -> Q3 132.1

      • Internal Standard (e.g., Deuterated analog): Q1 178.1 -> Q3 135.1

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

    • Working Standard Solutions: Prepare serial dilutions in methanol.

    • Internal Standard (IS) Working Solution: Prepare a solution of the IS in methanol at a fixed concentration (e.g., 100 ng/mL).

    • Sample Preparation (Plasma):

      • To 100 µL of plasma, add 20 µL of IS working solution.

      • Add 300 µL of acetonitrile to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of mobile phase A.

  • Analysis Procedure:

    • Equilibrate the LC-MS/MS system.

    • Inject the prepared standards and samples.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F Inject Sample E->F G Gradient Elution (C18 Column) F->G H ESI+ Ionization G->H I MRM Detection H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Generate Calibration Curve J->K L Determine Sample Concentration K->L UVVis_Workflow cluster_prep Preparation cluster_reaction Color Development Reaction cluster_measurement Measurement & Analysis A Prepare Standards & Samples in HCl B Cool in Ice Bath A->B C Add NaNO₂ (Diazotization) B->C D Add Ammonium Sulfamate (Quench Excess Nitrite) C->D E Add NED (Coupling & Color Formation) D->E F Incubate at Room Temp E->F G Measure Absorbance at λmax F->G H Plot Calibration Curve G->H I Calculate Sample Concentration H->I

Application Notes and Protocols for LC-MS/MS Method Development of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of aminoquinoline derivatives. These compounds are of significant interest in pharmaceutical research, particularly as antimalarial drugs and potential anticancer agents.[1][2][3] The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, and include quantitative performance data from various studies.

Introduction

Aminoquinolines are a class of organic molecules characterized by a quinoline ring substituted with an amino group.[3] Prominent members of this class, such as chloroquine and primaquine, have been staples in antimalarial therapy for decades.[1][3][4] The analytical challenge in biological matrices lies in their often low concentrations and the presence of interfering substances. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification in complex samples like plasma, whole blood, and tissues.[4][5][6]

Method development for these compounds often involves optimizing sample extraction to remove matrix effects, fine-tuning chromatographic conditions for efficient separation from metabolites and endogenous components, and carefully selecting mass spectrometry parameters for optimal sensitivity and specificity.[6][7] For certain aminoquinoline derivatives or related analytes that exhibit poor ionization efficiency, chemical derivatization can be employed to enhance their signal in the mass spectrometer.[8][9][10]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the analyte's properties and the biological matrix.

2.1.1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for plasma and urine samples.[5][11][12]

  • Protocol:

    • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if used).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

  • Alternative for Whole Blood: For whole blood, a lysing step is often necessary before precipitation.[6] An alternative precipitating agent is 10% trichloroacetic acid (TCA).[13]

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT and is beneficial for removing interfering matrix components.[14]

  • Protocol:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

2.1.3. Derivatization (for enhanced sensitivity)

For analytes with poor ionization or chromatographic retention, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be employed, particularly for amino acids.[9][10]

  • Protocol for AQC Derivatization:

    • To 20 µL of the sample, add 60 µL of borate buffer (pH 8.8).

    • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

    • Vortex immediately and incubate at 55°C for 10 minutes.

    • Inject the derivatized sample directly into the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is commonly used for the separation of aminoquinoline derivatives.[11][12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][11]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Injection Volume: 5-20 µL.[6]

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9][10][11]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: These must be optimized for each specific aminoquinoline derivative and its internal standard by infusing a standard solution into the mass spectrometer. The most abundant and stable precursor-to-product ion transition is selected for quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for various aminoquinoline derivatives as reported in the literature.

Table 1: Method Performance for Chloroquine and Desethylchloroquine [4]

ParameterChloroquine (Whole Blood)Desethylchloroquine (Whole Blood)Chloroquine (Plasma)Desethylchloroquine (Plasma)
Linearity Range (ng/mL)2.56 - 12203.36 - 12201.41 - 6101.41 - 610
LLOQ (ng/mL)2.563.361.411.41
Intra-batch Precision (%)< 15< 15< 15< 15
Inter-batch Precision (%)< 15< 15< 15< 15
Accuracy (%)Within ±15Within ±15Within ±15Within ±15

Table 2: Method Performance for 5-Amino-1-methyl quinolinium (5-AMQ) [5][11]

Parameter5-AMQ (Rat Plasma)5-AMQ (Rat Urine)
Linearity Range (ng/mL)10 - 250010 - 2500
LLOQ (ng/mL)1010
Intra-day Precision (%)< 15< 15
Inter-day Precision (%)< 15< 15
Intra-day Accuracy (%)Within ±15Within ±15
Inter-day Accuracy (%)Within ±15Within ±15
Extraction Recovery (%)99.5 - 110.6Not Reported
Matrix Effect (%)-6.1 - 14.1Not Reported

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, etc.) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting G Amodiaquine Amodiaquine P450 CYP450 Enzymes Amodiaquine->P450 Quinoneimine Quinoneimine Metabolite (Electrophilic) Detoxification Detoxification (e.g., Glutathione Conjugation) Quinoneimine->Detoxification Protein_Adducts Covalent Protein Adducts (Toxicity) Quinoneimine->Protein_Adducts P450->Quinoneimine Oxidation

References

Application Notes and Protocols for N-Alkylation of 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinolin-5-amine is a key structural motif found in a variety of biologically active compounds. The functionalization of the amino group through N-alkylation is a critical step in the synthesis of novel derivatives for drug discovery and development. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. These application notes provide detailed protocols for the N-alkylation of this compound via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds.[1][2] This protocol involves the reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and for neutralizing the hydrogen halide formed during the reaction. A potential side reaction is overalkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine.[2][3] Using a slight excess of the starting amine can help to minimize this.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base (2.0-3.0 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Direct N-Alkylation
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 equivStarting material
Alkyl Halide (R-X)1.0 - 1.2 equivAlkylating agent
Base (e.g., K₂CO₃)2.0 - 3.0 equivNeutralizes acid byproduct
Solvent (e.g., DMF)-Reaction medium
Temperature60 - 100 °CTo drive the reaction
Reaction Time2 - 24 hVaries with substrate

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[4][5] This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[6] This method offers excellent control over the degree of alkylation, thus avoiding the overalkylation issues sometimes encountered with direct alkylation.[4][7] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[8]

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent, such as methanol, ethanol, or dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Conditions: Continue to stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Data Presentation: Reductive Amination
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 equivStarting material
Aldehyde/Ketone1.0 - 1.2 equivForms imine intermediate
Acetic AcidCatalyticCatalyzes imine formation
Reducing Agent (NaBH(OAc)₃)1.5 equivReduces the imine
Solvent (e.g., DCE)-Reaction medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time4 - 24 hVaries with substrate

Visualizations

direct_alkylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Heating (60-100 °C) A->E B Solvent (DMF) B->E C Base (K2CO3) C->E D Alkyl Halide (R-X) D->E F Quenching (H2O) E->F Reaction Completion G Extraction (EtOAc) F->G H Drying & Concentration G->H I Column Chromatography H->I J N-Alkyl-6-methoxy- quinolin-5-amine I->J

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A This compound E Stir at RT A->E B Aldehyde/Ketone B->E C Solvent (DCE) C->E D Acetic Acid (cat.) D->E F Add NaBH(OAc)3 E->F Imine Formed G Stir at RT F->G H Quench (NaHCO3) G->H Reduction Complete I Extraction (EtOAc) H->I J Drying & Concentration I->J K Column Chromatography J->K L N-Alkyl-6-methoxy- quinolin-5-amine K->L

Caption: Workflow for Reductive Amination.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 5-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 5-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to address common challenges in obtaining the desired 5-substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of 5-aminoquinolines using classical methods?

A1: The primary challenge arises when using meta-substituted anilines as starting materials (e.g., 3-nitroaniline as a precursor to 3-aminoaniline for cyclization). In reactions like the Skraup or Doebner-von Miller synthesis, electrophilic cyclization can occur at either the C-2 or C-6 position of the aniline ring, which are ortho and para to the amino/nitro group, respectively. This leads to a mixture of the desired 5-substituted quinoline and the undesired 7-substituted quinoline isomer. The structure of the quinoline products obtained from meta-substituted anilines is often unpredictable, making regiocontrol difficult.[1]

Q2: My Skraup-Doebner-von Miller reaction with a meta-substituted aniline is producing a mixture of 5- and 7-isomers. How can I improve the selectivity for the 5-aminoquinoline?

A2: Achieving high selectivity in this classic reaction is notoriously difficult. The regiochemical outcome is influenced by a complex interplay of steric and electronic factors. While there is no universal solution, consider the following:

  • Steric Hindrance: Bulky substituents on the α,β-unsaturated carbonyl component may favor cyclization at the less sterically hindered position of the aniline.

  • Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis acids) can influence the reaction pathway, although this is often substrate-dependent.[1][2]

  • Alternative Strategies: For unambiguous results, it is often more effective to employ a synthetic strategy where the regiochemistry is pre-determined, such as the Friedländer synthesis from a suitably substituted 2-aminobenzaldehyde or ketone, or modern cross-coupling methods.

Q3: I am observing significant tar formation and low yields in my Skraup synthesis. What are the common causes and solutions?

A3: The Skraup synthesis is a highly exothermic reaction conducted under harsh acidic and oxidizing conditions, which can lead to polymerization and charring of the reactants.[3]

  • Problem: The reaction is too vigorous and difficult to control.

  • Solution: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent. Ensure slow, controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat.[3]

  • Problem: Significant tar formation is observed.

  • Solution: In addition to using a moderator, optimize the reaction temperature to avoid excessive heat. Purification of the crude product, often a tarry residue, via steam distillation followed by extraction is a common and effective method to isolate the quinoline from the polymeric material.[3]

Q4: How can I improve regioselectivity in a Friedländer synthesis when using an unsymmetrical ketone?

A4: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like an unsymmetrical ketone).[4][5] Lack of regioselectivity arises because the unsymmetrical ketone can form two different enolates, leading to two different quinoline products.

  • Under Basic Conditions: The reaction typically favors the formation of the more thermodynamically stable enolate.

  • Under Acidic Conditions: The reaction tends to favor the kinetic enolate.

  • Solution: Systematically screen different catalysts (acidic vs. basic) and reaction conditions (temperature, solvent) to favor one pathway over the other.[6][7] Some modern protocols using specific catalysts like ionic liquids or metal triflates have shown improved regioselectivity.[8]

Q5: What are the most effective methods for separating a mixture of 5- and 7-aminoquinoline isomers?

A5: The separation of positional isomers like 5- and 7-aminoquinolines can be challenging due to their similar physical properties.[9]

  • Column Chromatography: This is the most common method. Due to the basicity of the amino group, peak tailing on standard silica gel is a frequent issue. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to the mobile phase.[10]

  • Fractional Crystallization: The isomers may have different solubilities or form salts (e.g., hydrochlorides, picrates) with different crystallization properties. A process of selective crystallization from a suitable solvent, such as wet dimethylformamide for nitroquinoline hydrohalide salts, can be effective.[11]

  • Acid-Base Extraction: While this technique is excellent for separating the basic aminoquinolines from neutral or acidic impurities, it cannot separate the isomers from each other.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Regioselectivity • Cyclization of a meta-substituted aniline at both C-2 and C-6 positions. • Use of an unsymmetrical ketone in Friedländer synthesis.[6]• Modify the steric or electronic properties of the substrates. • Screen different acid or base catalysts and reaction temperatures.[7] • Switch to a more regiocontrolled synthetic strategy (e.g., Friedländer with a defined 2-aminoaryl ketone).
Low Product Yield • Polymerization/tarring of reactants under harsh conditions (Skraup).[3] • Incomplete reaction or side reactions. • Irreversible adsorption of the basic product onto silica gel during purification.[10]• Add a moderator (e.g., FeSO₄) and control temperature in Skraup synthesis.[3] • Use milder, modern synthetic methods if possible (e.g., metal-catalyzed C-H activation).[12] • For purification, add triethylamine to the eluent or use a different stationary phase (e.g., alumina, reverse-phase).[10]
Product Degradation • Sensitivity of the aminoquinoline ring to oxidation, especially with electron-donating groups. • Instability under harsh acidic or basic workup conditions.• Perform reactions and purifications under an inert atmosphere (N₂ or Ar).[9] • Use degassed solvents to minimize exposure to oxygen.[9] • Protect light-sensitive compounds from light by wrapping flasks in foil.[9] • Neutralize workup solutions carefully and avoid prolonged exposure to strong acids or bases.
Difficult Purification • Strong interaction of the basic amino group with acidic silica gel, causing peak tailing.[9] • Co-elution of closely related isomers. • High polarity of the compound.• Use a modified mobile phase for column chromatography (e.g., add 0.5-1% triethylamine).[10] • Consider alternative techniques like reverse-phase HPLC, preparative TLC, or fractional crystallization of salts.[10][11] • For highly polar compounds, a polar stationary phase or reverse-phase chromatography may be more effective.

Key Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 5-Nitroquinoline (Precursor)

Disclaimer: This reaction is highly exothermic and potentially dangerous. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-nitroaniline (e.g., 0.5 mol).

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 0.1 mol) to the flask.

  • Glycerol Addition: Add glycerol (e.g., 1.5 mol) to the mixture.

  • Acid Addition (Critical Step): Cool the flask in an ice-water bath. Begin vigorous stirring and add concentrated sulfuric acid (e.g., 2.0 mol) very slowly through the dropping funnel, ensuring the internal temperature does not exceed 120°C.

  • Reaction: After the addition is complete, heat the mixture cautiously to initiate the reaction. Once the exothermic reaction begins, remove the heat source immediately. The reaction should be self-sustaining. If it subsides, heat gently to maintain reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing ice water (approx. 2 L).

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10), keeping the mixture cool. The 5-nitroquinoline often separates as a solid or oil. Extract the product with an organic solvent (e.g., dichloromethane or toluene) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Purification of 5-Aminoquinoline by Acid-Base Extraction

This protocol is effective for separating the basic 5-aminoquinoline from neutral or acidic impurities.[9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously, venting frequently. The protonated 5-aminoquinoline will move into the aqueous layer.

  • Separation: Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl to ensure complete recovery.

  • Basification: Combine the aqueous extracts in a flask and cool in an ice bath. Slowly add 1 M aqueous NaOH with stirring until the solution is basic (pH > 10). The 5-aminoquinoline will deprotonate and may precipitate.

  • Re-extraction: Extract the neutral 5-aminoquinoline back into an organic solvent (e.g., DCM) by performing three successive extractions in a separatory funnel.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary

Table 1: Comparison of Classical Synthetic Methods for Quinolines

MethodStarting MaterialsTypical ConditionsCommon Challenges
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentHigh temperature, strong acidHighly exothermic, tar formation, low yields, poor regioselectivity with meta-substituted anilines.[1][3]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundAcid catalyst (Brønsted or Lewis)Polymerization of carbonyl compound, low yields, poor regioselectivity with meta-substituted anilines.[1][2]
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, α-methylene carbonylAcid or base catalysisLimited availability of starting 2-aminoaryl carbonyls, potential lack of regioselectivity with unsymmetrical ketones.[5][6]
Combes Synthesis Aniline, β-diketoneAcid catalystPoor regioselectivity with unsymmetrical β-diketones.[3]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis & Work-up cluster_purification Purification & Final Steps start1 meta-Substituted Aniline (e.g., 3-Nitroaniline) cyclization Cyclization Reaction (e.g., Skraup Synthesis) start1->cyclization start2 Cyclization Partner (e.g., Glycerol, Acrolein) start2->cyclization workup Acid/Base Work-up cyclization->workup isomers Mixture of 5- and 7- Nitroquinoline Isomers workup->isomers separation Isomer Separation (Chromatography/Crystallization) isomers->separation reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) separation->reduction Isolated 5-isomer product Pure 5-Aminoquinoline reduction->product G start Problem: Mixture of 5- and 7- Substituted Isomers cause1 Cause: Cyclization of meta-Aniline at C2 and C6 start->cause1 cause2 Cause: Unsymmetrical Ketone in Friedländer Synthesis start->cause2 solution1 Solution: Modify Substrate Sterics/ Electronics cause1->solution1 solution3 Solution: Change Synthetic Strategy (e.g., to Friedländer) cause1->solution3 solution2 Solution: Screen Catalysts (Acid vs. Base) cause2->solution2 solution4 Solution: Optimize Reaction Conditions (Temp, Solvent) cause2->solution4 G cluster_chrom Path A: Chromatography cluster_cryst Path B: Fractional Crystallization crude Crude Isomer Mixture (5- and 7-Aminoquinoline) dissolve Dissolve in Organic Solvent crude->dissolve tlc TLC Analysis (with/without TEA) dissolve->tlc Path A salt Form Salt (e.g., Hydrochloride) dissolve->salt Path B column Silica Gel Column (Eluent + 0.5% TEA) tlc->column fractions Collect & Analyze Fractions column->fractions pure Pure 5-Aminoquinoline Isomer fractions->pure crystallize Selective Crystallization from Solvent salt->crystallize filter Filter & Wash Solid crystallize->filter filter->pure Check Purity

References

Technical Support Center: Purification of 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 6-Methoxyquinolin-5-amine from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture containing this compound?

A2: Impurities can include unreacted starting materials, reagents from the synthesis (such as reducing agents or catalysts), and by-products from side reactions.[1] For instance, if the synthesis involves a reduction of a nitro group, incomplete reduction can leave nitro-aromatic impurities.

Q3: Is this compound acidic or basic? How does this affect purification?

A3: this compound is a basic compound due to the presence of the amine group. Its basicity allows for purification using acid-base extraction, where it can be protonated and moved into an aqueous acidic phase, leaving neutral and acidic impurities behind in the organic phase.[2]

Q4: How should I store purified this compound?

A4: Like many amines, this compound can be susceptible to oxidation, which may cause it to darken over time. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.[3]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Issues

Q: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What should I do?

A: This indicates very strong adsorption to the stationary phase (e.g., silica gel).

  • Possible Cause 1: The solvent system is not polar enough. Amines can interact strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your mobile phase. This will compete with your amine for binding sites on the silica, facilitating elution. Alternatively, switching to a more polar solvent like methanol can help.[4]

  • Possible Cause 2: The compound may have reacted on the silica gel.

  • Solution: Consider using a different stationary phase, such as neutral alumina, which is more suitable for basic compounds.[4]

Q: I have poor separation between my product and an impurity during column chromatography. How can I improve it?

A: Poor separation means the compounds have similar affinities for the stationary phase in the chosen solvent system.

  • Solution 1: Optimize the mobile phase. Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture) that gives the best separation on your analytical TLC.

  • Solution 2: Use a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution.[5]

  • Solution 3: Ensure proper column packing and sample loading. The sample should be loaded in a minimal amount of solvent as a concentrated, narrow band to prevent band broadening.[6] Dry loading the sample adsorbed onto a small amount of silica gel is often recommended.[5]

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.

  • Possible Cause 1: The solution was cooled too quickly.

  • Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.[2][7]

  • Possible Cause 2: The chosen solvent is not ideal. The boiling point of the solvent might be higher than the melting point of your compound, or the compound is too soluble.

  • Solution: Try a different solvent or a solvent pair. For aromatic amines, solvents like ethanol, methanol, or mixtures such as ethanol/water or acetone/hexane can be effective.[2][8]

  • Possible Cause 3: High concentration of impurities.

  • Solution: Perform a preliminary purification, such as an acid-base extraction, before attempting recrystallization.[2]

Q: I have a very low yield after recrystallization. How can I improve it?

A: A low yield suggests that a significant amount of the product remained dissolved in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will reduce recovery.[7] If you've used too much, you can evaporate some of it gently before cooling.[2]

  • Solution 2: Ensure the solution is cooled sufficiently. Cooling in an ice bath after initial slow cooling can maximize crystal formation.

  • Solution 3: Check the solubility of your compound in the chosen solvent at cold temperatures. If it is still significantly soluble, a different solvent is needed.[9]

Purification Data Summary

The following tables provide typical starting conditions for the purification of this compound. These should be optimized for each specific reaction mixture.

Table 1: Typical Column Chromatography Conditions

ParameterRecommendationNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Silica gel is acidic; for sensitive amines, neutral alumina can be an alternative.[4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity. A typical gradient could be from 100% Hexane to 50% Ethyl Acetate in Hexane.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Add to the eluent to reduce tailing and improve the recovery of the basic amine product.
Loading Method Dry LoadingAdsorb the crude product onto a small amount of silica gel for better resolution.[5]

Table 2: Suggested Solvents for Recrystallization

Solvent / Solvent PairProcedureComments
Methanol (MeOH) Dissolve in hot MeOH, cool slowly.A literature-reported solvent for a similar compound, 8-amino-6-methoxyquinoline.[3]
Ethanol (EtOH) Dissolve in hot EtOH, cool slowly.A common choice for polar aromatic compounds.[8]
Ethanol / Water Dissolve in hot EtOH, add hot water dropwise until cloudy, then add a few drops of hot EtOH to clarify. Cool slowly.Good for compounds that are very soluble in alcohol but insoluble in water.
Acetone / Hexane Dissolve in a minimum of hot acetone, add hexane until persistent cloudiness appears, then cool.A versatile solvent pair for compounds of intermediate polarity.[8]

Mandatory Visualizations

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Analysis cluster_purification Primary Purification Method cluster_methods Methods cluster_end Finish crude Crude this compound tlc_analysis Analyze by TLC/ LC-MS crude->tlc_analysis choice Select Method tlc_analysis->choice col_chrom Column Chromatography choice->col_chrom Complex Mixture/ Similar Polarity recryst Recrystallization choice->recryst Crude solid/ High Purity Needed extraction Acid-Base Extraction choice->extraction Remove Neutral/ Acidic Impurities pure_product Pure Product col_chrom->pure_product recryst->pure_product extraction->pure_product characterize Characterize (NMR, MS, Purity) pure_product->characterize

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Purity start Low Purity after Column Chromatography q1 Were fractions monitored by TLC? start->q1 ans1_no No q1->ans1_no No q2 Was there good separation between spots on TLC? q1->q2 Yes sol1 Re-run column and monitor all fractions carefully by TLC before combining. ans1_no->sol1 ans2_no No q2->ans2_no No q3 Was the column overloaded? q2->q3 Yes sol2 Optimize eluent system. Try a different solvent ratio or a different solvent system entirely. ans2_no->sol2 ans3_yes Yes q3->ans3_yes Yes end Consider re-purification using an alternative method (e.g., Recrystallization) q3->end No sol3 Use a larger column or load less material. (Rule of thumb: 1:30 sample to silica ratio) ans3_yes->sol3

Caption: Troubleshooting flowchart for low purity after column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel chromatography.

1. Preparation of the Stationary Phase (Slurry Method):

  • Determine the amount of silica gel needed; a ratio of 30:1 to 50:1 of silica gel to crude product by weight is a good starting point.[4][5]

  • In a beaker, create a slurry by adding the silica gel to your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Stir gently to remove air bubbles.[5]

  • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]

  • Fill the column partway with the mobile phase. Carefully pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.[10]

  • Once the silica has settled, add another thin layer of sand to the top to protect the silica bed.[10] Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.[5]

2. Sample Loading (Dry Loading):

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.[5]

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the column, starting with a low-polarity solvent system (e.g., 5% EtOAc/Hexane) and gradually increasing the polarity (e.g., to 10%, 20%, 50% EtOAc/Hexane) based on TLC analysis.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid and a suitable solvent is identified.

1. Solvent Selection:

  • Test the solubility of your crude product in small amounts of different solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold.[7] Refer to Table 2 for suggestions.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent, just enough to completely dissolve the solid. Keep the solution at or near its boiling point.[7]

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is excellent for removing neutral or acidic impurities from the basic product.

1. Dissolution and Acidic Extraction:

  • Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

  • Separate the two layers. Keep the aqueous layer.

2. Washing:

  • Wash the acidic aqueous layer with a fresh portion of the organic solvent (e.g., DCM) to remove any remaining neutral impurities. Discard the organic layer.

3. Basification and Re-extraction:

  • Cool the acidic aqueous layer in an ice bath.

  • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). The purified amine should precipitate out.

  • Extract the neutral amine product from the aqueous layer back into a fresh organic solvent (e.g., three times with DCM).

  • Combine the organic extracts.

4. Final Steps:

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

References

Technical Support Center: Purification of Quinoline Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude quinoline product?

The impurities in your crude product will largely depend on the synthetic method used. Here are some of the most common culprits for major quinoline syntheses:

  • Skraup and Doebner-von Miller Syntheses: These reactions are known for producing significant amounts of tarry by-products and polymeric materials due to the harsh acidic conditions and potential for uncontrolled polymerization of intermediates like acrolein. You can also expect unreacted starting materials such as aniline and nitrobenzene.[1][2][3]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a primary concern.[2]

  • Friedländer Synthesis: Self-condensation of the ketone starting material, particularly under basic conditions, can lead to unwanted by-products.[2]

  • General Impurities: Across all methods, you may find residual starting materials, incompletely cyclized intermediates, and products from various side reactions.

Q2: My Skraup/Doebner-von Miller reaction produced a large amount of black tar. How can I remove it?

Tar formation is a very common issue with these syntheses.[1] Here are some strategies to manage it:

  • Reaction Control: The best approach is to minimize tar formation during the reaction itself. This can be achieved by the slow addition of reagents and by using a moderator like ferrous sulfate to control the exothermic nature of the Skraup synthesis.[1] For the Doebner-von Miller reaction, a biphasic solvent system can help by sequestering the α,β-unsaturated carbonyl compound in an organic phase, which reduces its self-polymerization.[4]

  • Purification: Steam distillation is a classic and effective method for separating volatile quinoline products from non-volatile tars.[4][5] After the reaction, the mixture can be made strongly basic, and the quinoline can be co-distilled with steam.

Q3: I suspect I have a mixture of regioisomers from my Combes synthesis. How can I separate them?

The separation of regioisomers can be challenging and often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel can be effective.[6] Careful selection of the mobile phase is crucial for achieving good separation.

Q4: My quinoline derivative appears to be decomposing on the silica gel column during chromatography. What can I do to prevent this?

The basic nature of the quinoline nitrogen can lead to decomposition on acidic silica gel. To mitigate this, you can neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common practice is to add a small amount of triethylamine (e.g., 1%) to the eluent system.[5]

Q5: Are there high-purity purification methods suitable for final drug development steps?

For achieving very high purity, crystallization via salt formation is a powerful technique. The crude quinoline can be converted to a salt, such as a picrate or phosphate, which can then be recrystallized. The highly ordered crystal lattice of the salt is effective at excluding impurities. After recrystallization to the desired purity, the free quinoline base can be regenerated.[5]

Troubleshooting Guides

Issue 1: Low Yield of Purified Quinoline
Symptom Possible Cause Suggested Solution
Low recovery after distillation.Incomplete distillation: The distillation was not carried out for a sufficient duration. Product loss during workup: Multiple extractions of the aqueous distillate were not performed.Continue steam distillation until the distillate is clear. Extract the aqueous layer of the distillate multiple times with a suitable organic solvent (e.g., dichloromethane or toluene) to recover all the product.
Significant loss of product during crystallization.Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. Premature filtration: The crystals were filtered before crystallization was complete.Experiment with different solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures. Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal recovery.[7]
Low overall yield after multiple purification steps.Suboptimal reaction conditions: The initial synthesis produced a high proportion of by-products and tars, leading to losses at each purification stage.Optimize the reaction conditions to minimize side reactions. This may include adjusting the temperature, reaction time, or catalyst.[2]
Issue 2: Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of starting materials (e.g., aniline) in the purified product.Ineffective initial purification: Simple distillation or extraction may not be sufficient to remove all unreacted starting materials.For residual aniline, consider a diazotization step. The crude quinoline can be dissolved in dilute acid and treated with sodium nitrite to convert the aniline to a phenol, which can then be removed.[8]
A yellow or brown color in the final quinoline product.Presence of oxidized or polymeric impurities. Consider treatment with activated carbon before a final distillation or crystallization step. Vacuum distillation can also be effective at leaving behind colored, non-volatile impurities.
Multiple peaks observed in HPLC or GC-MS analysis of the final product.Co-eluting impurities or isomers. If standard purification methods are insufficient, advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) may be necessary for separating complex mixtures.[9]

Data Presentation: Comparison of Quinoline Purification Techniques

The following tables provide a summary of quantitative data for various quinoline purification methods to aid in the selection of the most appropriate technique.

Table 1: General Purification Method Efficiency

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[8]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[8]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[8]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[8]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[8]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9783[8]
Simulated oil containing quinolineIonic Liquid ([HBth][HSO4]), aqueous solution99.04 (removal efficiency)Not applicable[8]
Supercritical Fluid ExtractionCrude Quinoline from Coal Tar Wash OilSupercritical ethanol, 7 MPa, 140°C then 250°C99.5Not specified[8]

Table 2: Purification of 8-Hydroxyquinoline

Purification MethodYield (%)Final Purity (%)
Recrystallization from Chloroparaffin95-9899.00-99.90

Experimental Protocols

Protocol 1: Purification of Crude Quinoline from Skraup Synthesis

This protocol outlines a multi-step purification process for crude quinoline obtained from a Skraup synthesis, which is often contaminated with unreacted starting materials and tarry by-products.

1. Initial Steam Distillation:

  • Carefully make the reaction mixture strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline.
  • Set up a steam distillation apparatus and pass steam through the mixture.
  • Collect the milky distillate, which contains the crude quinoline and unreacted nitrobenzene. Continue distillation until the distillate runs clear.

2. Removal of Aniline:

  • Separate the oily quinoline layer from the aqueous distillate.
  • Dissolve the crude quinoline in dilute sulfuric acid.
  • Cool the solution in an ice bath and add a saturated solution of sodium nitrite portion-wise until a positive test for nitrous acid is obtained (using starch-iodide paper).
  • Gently warm the solution to complete the diazotization of any residual aniline.

3. Second Steam Distillation:

  • Make the solution from the previous step strongly basic with sodium hydroxide.
  • Perform a second steam distillation to isolate the aniline-free crude quinoline.

4. Final Purification by Vacuum Distillation:

  • Dry the crude quinoline over anhydrous potassium carbonate.
  • Set up a vacuum distillation apparatus and distill the quinoline under reduced pressure.
  • Collect the fraction boiling at 110-114 °C at 14 mmHg as pure quinoline.[8]

Protocol 2: Purification via Picrate Salt Formation

This method is particularly useful for achieving high purity by removing impurities that do not form picrate salts.

1. Formation of Quinoline Picrate:

  • Dissolve the crude quinoline in a minimal amount of 95% ethanol.
  • In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.
  • Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.
  • Cool the mixture in an ice bath to maximize crystallization.
  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

2. Recrystallization of the Picrate Salt (Optional):

  • For even higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.

3. Regeneration of Pure Quinoline:

  • Dissolve the purified quinoline picrate crystals in dimethyl sulfoxide (DMSO).
  • Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.
  • Extract the pure quinoline from the eluate using a non-polar solvent such as n-pentane.
  • Remove the solvent by evaporation and, if necessary, perform a final vacuum distillation to obtain the pure quinoline.

Visualizations

experimental_workflow_skraup_purification crude_product Crude Skraup Product (with tar) steam_distillation_1 Initial Steam Distillation crude_product->steam_distillation_1 milky_distillate Milky Distillate (Crude Quinoline) steam_distillation_1->milky_distillate aniline_removal Aniline Removal (Diazotization) milky_distillate->aniline_removal aniline_free_crude Aniline-Free Crude Quinoline aniline_removal->aniline_free_crude steam_distillation_2 Second Steam Distillation aniline_free_crude->steam_distillation_2 dried_crude Dried Crude Quinoline steam_distillation_2->dried_crude vacuum_distillation Vacuum Distillation dried_crude->vacuum_distillation pure_quinoline Pure Quinoline vacuum_distillation->pure_quinoline

Caption: Experimental workflow for the purification of crude quinoline from a Skraup synthesis.

troubleshooting_tar_formation start Significant Tar Formation in Skraup/Doebner-von Miller Synthesis? check_reaction_control Was the reaction rate controlled? start->check_reaction_control add_moderator Use a moderator (e.g., FeSO4 for Skraup) or biphasic system (for Doebner-von Miller). check_reaction_control->add_moderator No purify_tarry_product Purify the tarry product. check_reaction_control->purify_tarry_product Yes revisit_synthesis Re-run synthesis with better control. add_moderator->revisit_synthesis steam_distillation Use steam distillation to separate volatile quinoline from tar. purify_tarry_product->steam_distillation product_isolated Product Isolated steam_distillation->product_isolated

Caption: Logical workflow for troubleshooting tar formation in quinoline synthesis.

References

Technical Support Center: Aminoquinoline Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of aminoquinoline compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid aminoquinoline compounds?

A1: Solid aminoquinoline compounds should be stored in tightly sealed containers in a cool, dry, and dark place. It is advisable to equilibrate the container to room temperature before opening to prevent moisture condensation, which can accelerate degradation.

Q2: How should I prepare and store aminoquinoline stock solutions?

A2: For optimal stability, stock solutions should be prepared in an appropriate anhydrous solvent such as DMSO, methanol, or chloroform.[1] It is highly recommended to aliquot the stock solution into single-use, light-resistant (amber) vials to avoid repeated freeze-thaw cycles and exposure to light.[1] Store these aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.[1]

Q3: What are the primary factors that cause the degradation of aminoquinolines in solution?

A3: The main factors affecting the stability of aminoquinolines in solution are:

  • pH: Stability is often pH-dependent. For instance, primaquine is more stable in acidic to neutral solutions, while chloroquine's photodegradation increases with higher pH.[2][3]

  • Light: Exposure to both UV and visible light can lead to significant photodegradation.[1][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4]

  • Oxygen: The presence of oxygen can cause oxidative degradation, a primary degradation pathway for compounds like primaquine.[3]

  • Incompatible Reagents: Contact with strong oxidizing agents and strong acids should be avoided.[1]

  • Metal Ions: Certain metal ions can catalyze degradation reactions.[3]

Q4: My aminoquinoline solution has changed color. Is it still usable?

A4: A change in color, such as turning yellow or brown, is a common indicator of degradation, often due to oxidation.[3] While a slight initial coloration of a solid compound may not indicate degradation, a noticeable change in the color of a solution over time suggests that the compound has degraded and should not be used for quantitative experiments to ensure reproducibility and accuracy.[1]

Q5: I'm observing precipitation in my stock solution upon thawing. What should I do?

A5: Precipitation upon thawing can be due to poor solubility or the concentration of the stock solution exceeding its solubility limit at a lower temperature. You can try gently warming the solution to 37°C and sonicating to aid in redissolution.[1] If the problem persists, consider preparing a more dilute stock solution.

Q6: Can I store aminoquinolines in aqueous buffers for my experiments?

A6: Prolonged storage of aminoquinolines in aqueous buffers is generally not recommended due to the potential for hydrolysis and other degradation pathways.[1][5][6] If your experiment requires an aqueous solution, it is best to prepare it fresh from a stock solution immediately before use.[1]

Stability Data for Common Aminoquinolines

The following tables summarize available quantitative data on the stability of select aminoquinoline compounds under various conditions.

CompoundConditionSolvent/MediumHalf-life (t½) / Degradation RateReference
Chloroquine Photodegradation (Simulated Sunlight)Aqueous, pH 6.0k_obs = 0.0095 min⁻¹[2]
Photodegradation (Simulated Sunlight)Aqueous, pH 10.0k_obs = 0.046 min⁻¹[2]
Alkaline Hydrolysis (NaOH 1mol/L)Aqueous3.1 days (API), 3.8 days (Tablets)[7]
Ozonation (0.192 mg/L Ozone)Aqueous, pH 7.0100% degradation in 40 mins[8]
Hydroxychloroquine Photochemical DecompositionAqueous, pH 35.5 minutes[9]
Photochemical DecompositionAqueous, pH 423.1 hours[9]
Reaction with Hydroxyl RadicalsAqueousFaster degradation than with hydrated electrons[10][11]
2-Aminoquinoline Long-term storage of stock solutionDMSOStable for up to 1 month at -20°C[1]
Long-term storage of stock solutionDMSOStable for up to 6 months at -80°C[1]
Primaquine Storage of tabletsSolid formStore at 15-30°C in light-resistant containers[12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or Inconsistent Biological Activity Compound degradation due to improper storage or handling.Verify the storage conditions (temperature, light protection) and age of your compound. Use a fresh vial to prepare a new stock solution.
Instability in the experimental buffer.Minimize the time the aminoquinoline is in an aqueous buffer. Prepare the final dilution immediately before the experiment.
Precipitation in Aqueous Media The compound's concentration exceeds its solubility in the aqueous buffer or cell culture medium.Optimize the concentration of your stock solution to minimize the percentage of organic solvent in the final dilution. Perform stepwise dilutions and ensure thorough mixing. Consider the use of a co-solvent system if compatible with your assay.
pH-dependent solubility.Check and maintain the pH of your final solution, as the solubility of many aminoquinolines is pH-dependent.
Rapid Discoloration of Solution Oxidation of the compound.Protect the solution from light.[3] Prepare solutions using deoxygenated solvents by purging with an inert gas (e.g., nitrogen or argon).[3] Use high-purity solvents to minimize trace metal impurities that can catalyze oxidation.[3]
Consider adding a chelating agent like EDTA if metal ion contamination is a concern.[3]

Experimental Protocols

Protocol for Preparation and Storage of Aminoquinoline Stock Solutions
  • Preparation:

    • Allow the solid aminoquinoline container to equilibrate to room temperature before opening.

    • In a chemical fume hood, accurately weigh the desired amount of the aminoquinoline powder.

    • Add the appropriate volume of anhydrous DMSO (or another suitable solvent) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.[1]

  • Storage:

    • Aliquot the stock solution into single-use amber vials to protect from light and to avoid multiple freeze-thaw cycles.[1]

    • Label each vial clearly with the compound name, concentration, solvent, and preparation date.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is suitable.[1]

Protocol: Stability-Indicating HPLC Method for Aminoquinolines (General)

This protocol provides a general framework. Method optimization and validation are crucial for each specific aminoquinoline and its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase consists of:

      • Phase A: Aqueous buffer (e.g., 0.01 M KH₂PO₄ adjusted to a specific pH, or 0.1% formic acid in water for MS compatibility).

      • Phase B: Acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection: UV detection at a wavelength where the aminoquinoline has maximum absorbance (e.g., around 340 nm for chloroquine). A PDA detector is recommended to check for peak purity.

    • Injection Volume: Typically 20 µL.

  • Procedure for Forced Degradation Study:

    • Prepare solutions of the aminoquinoline in the chosen solvent.

    • Expose the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Visualizations

Experimental Workflow for Aminoquinoline Solution Handling

G cluster_prep Preparation cluster_storage Storage & Use start Start: Solid Compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw for Use store->thaw prepare_working Prepare Fresh Aqueous Solution thaw->prepare_working experiment Use in Experiment prepare_working->experiment

Caption: Recommended workflow for preparing and storing aminoquinoline solutions.

Troubleshooting Decision Tree for Aminoquinoline Experiments

G issue Inconsistent/Failed Experiment check_solution Is the stock solution old, discolored, or precipitated? issue->check_solution yes_solution Yes check_solution->yes_solution no_solution No check_solution->no_solution prepare_fresh Prepare fresh stock solution. Aliquot and store properly. yes_solution->prepare_fresh check_handling Was the aqueous solution prepared fresh? no_solution->check_handling yes_handling Yes check_handling->yes_handling no_handling No check_handling->no_handling check_incompatibility Are there incompatible reagents (strong acids/oxidizers)? yes_handling->check_incompatibility remake_aqueous Prepare aqueous solution immediately before use. no_handling->remake_aqueous yes_incompatibility Yes check_incompatibility->yes_incompatibility no_incompatibility No check_incompatibility->no_incompatibility review_protocol Review protocol and remove incompatible reagents. yes_incompatibility->review_protocol re_evaluate Re-evaluate experiment. no_incompatibility->re_evaluate

Caption: Decision tree for troubleshooting common experimental issues.

Signaling Pathway: Inhibition of Hemozoin Formation by 4-Aminoquinolines

G cluster_parasite Parasite Digestive Vacuole cluster_outcome Outcome hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Polymerization aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) aminoquinoline->inhibition Inhibits heme_accumulation Accumulation of Toxic Heme inhibition->heme_accumulation parasite_death Parasite Death heme_accumulation->parasite_death

Caption: Mechanism of antimalarial action of 4-aminoquinolines.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Aminoquinolines

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Aminoquinoline Aminoquinolines Aminoquinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.

References

Technical Support Center: Optimizing Coupling Reactions with 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 6-methoxyquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of novel compounds derived from this versatile building block.

Troubleshooting Guide

This guide addresses specific issues that may arise during coupling reactions with this compound, offering potential solutions and alternative approaches.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

You are attempting to form an amide bond between this compound and a carboxylic acid, but the reaction shows low conversion or fails to proceed.

Potential Cause Recommended Solution
Poor activation of the carboxylic acid. Switch to a more potent coupling reagent. If using standard carbodiimides like EDC, consider moving to a uronium-based reagent such as HATU or HBTU, which are known for their high efficiency.[1][2][3]
Low nucleophilicity of the quinolinamine. The electron-donating methoxy group at the 6-position should enhance the nucleophilicity of the amine at the 5-position. However, if coupling with an electron-poor carboxylic acid, the overall reaction rate might be slow. Consider increasing the reaction temperature moderately (e.g., to 40-50 °C) and monitor for any decomposition.[2][3]
Inappropriate base. The choice of base is crucial. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to avoid side reactions.[1][2] Ensure a sufficient excess of the base (2-3 equivalents) is used to neutralize the acid formed and drive the reaction forward.[3]
Solubility issues. Reactants or intermediates may not be fully dissolved. Switch from less polar solvents like dichloromethane (DCM) to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

You are performing a Buchwald-Hartwig amination to couple this compound with an aryl halide, but observe significant byproduct formation, such as dehalogenation of the aryl halide or homocoupling.

Potential Cause Recommended Solution
Inappropriate ligand for the palladium catalyst. The choice of phosphine ligand is critical for the success of Buchwald-Hartwig reactions.[4] For electron-rich amines like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective in promoting the desired C-N bond formation and minimizing side reactions.[3][4]
Base is too strong or reactive. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to decomposition or side reactions, especially at elevated temperatures. Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
Reaction temperature is too high. High temperatures can promote undesired side reactions. If possible, screen lower reaction temperatures (e.g., 80-100 °C) to find a balance between an acceptable reaction rate and minimal byproduct formation.
Oxygen contamination. Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an amide coupling with this compound?

A1: A reliable starting point for an amide coupling is to use HATU as the coupling reagent with DIPEA as the base in DMF as the solvent at room temperature.[1] See the experimental protocol section for a more detailed procedure.

Q2: I am considering a Suzuki coupling to introduce an aryl group at a different position on the quinoline ring before coupling the amine. Are there any special considerations?

A2: Yes, Suzuki-Miyaura coupling reactions are commonly used to functionalize quinoline scaffolds.[5] If you have a halogenated derivative of 6-methoxyquinoline, you can perform the Suzuki coupling first. Standard conditions often involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or Cs₂CO₃.[5][6] It is important to ensure the subsequent purification removes all traces of the Suzuki coupling reagents before proceeding with the amine coupling.

Q3: Can I use this compound in a multi-component reaction?

A3: Yes, for instance, 8-aminoquinolines, which are structurally related, have been successfully used in Ugi-azide reactions, a type of multi-component reaction, to generate diverse molecular scaffolds.[7] This suggests that this compound could also be a suitable component for such reactions, offering a rapid way to build molecular complexity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common coupling reactions. Note that yields are highly substrate-dependent and optimization is often necessary.

Table 1: Amide Coupling Conditions and Yields

Coupling ReagentBaseSolventTemperatureTypical YieldReference
HATUDIPEADMFRoom Temp.Good to Excellent[1][6]
EDC/HOBtDIPEA/TEADCM or DMF0 °C to Room Temp.Moderate to Good[8]
POCl₃PyridineTHF0 °CModerate[6]

Table 2: Buchwald-Hartwig Amination Conditions

Palladium CatalystLigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃XPhosCs₂CO₃Toluene or Dioxane80-110 °CGood to Excellent
Pd(OAc)₂BINAPNaOtBuToluene100 °CModerate to Good

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of this compound (1.0-1.2 eq) in DMF.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq) to a dry reaction vessel.

  • Add degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Pre-activation Pre-activation (15 min, RT) Carboxylic_Acid->Pre-activation HATU HATU (1.1 eq) HATU->Pre-activation DMF Anhydrous DMF DMF->Pre-activation Reaction_Mixture Reaction (2-16 h, RT) Pre-activation->Reaction_Mixture Add Amine & Base Quinolinamine This compound (1.0-1.2 eq) Quinolinamine->Reaction_Mixture DIPEA DIPEA (2.0-3.0 eq) DIPEA->Reaction_Mixture Workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) Reaction_Mixture->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Purified Amide Product Purification->Final_Product

Caption: General workflow for HATU-mediated amide coupling.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Coupling_Reagent Is the coupling reagent strong enough? Check_Reagents->Coupling_Reagent Switch_Reagent Switch to HATU or HBTU Coupling_Reagent->Switch_Reagent No Base_Choice Is the base appropriate? Coupling_Reagent->Base_Choice Yes Switch_Reagent->Base_Choice Switch_Base Use DIPEA Base_Choice->Switch_Base No Solubility Are all reactants soluble? Base_Choice->Solubility Yes Switch_Base->Solubility Switch_Solvent Switch to DMF or DMSO Solubility->Switch_Solvent No Temperature Consider gently heating (40-50 °C) Solubility->Temperature Yes Switch_Solvent->Temperature End Improved Yield Temperature->End

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Technical Support Center: Preventing Side Product Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolines. By focusing on the prevention of side product formation, this guide aims to help you improve reaction yields, simplify purification processes, and achieve more reliable and reproducible results in your research and development endeavors.

This center covers four of the most common methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each section provides specific advice on avoiding the formation of common impurities and byproducts associated with that particular method.

Skraup Synthesis: Managing Tar Formation and Vigorous Reactions

The Skraup synthesis is a powerful method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent. However, it is notoriously exothermic and prone to the formation of significant amounts of tar.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern and can lead to reduced yields. To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. It is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly. Boric acid can also be used as a moderator.[1]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., in an ice bath) and vigorous stirring to dissipate heat.

  • Gradual heating: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heat source. The reaction should sustain itself for a period. Reapply heat only after the initial vigorous phase has subsided.

Q2: I am observing a large amount of black, tarry residue in my reaction mixture, which is making product isolation difficult. What causes this and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis. It is primarily caused by the acid-catalyzed polymerization of acrolein, which is formed from the dehydration of glycerol under the harsh reaction conditions. To minimize tar formation:

  • Use a moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring and tar formation.

  • Optimize reaction temperature: Avoid excessively high temperatures. Gentle and controlled heating is crucial.

  • Purification: While prevention is key, effective purification is essential for dealing with tar. Steam distillation is the most common method to separate the volatile quinoline product from the non-volatile tar.[2]

Troubleshooting Guide: Low Yield and Tar Formation

This workflow provides a step-by-step guide to troubleshooting common issues in the Skraup synthesis.

Skraup_Troubleshooting start Low Yield / High Tar Formation moderator Is a moderator (e.g., FeSO₄) being used? start->moderator add_moderator Add FeSO₄ to control exotherm. moderator->add_moderator No temp_control Is the temperature being carefully controlled? moderator->temp_control Yes add_moderator->temp_control control_temp Add H₂SO₄ slowly with cooling. Remove heat after initiation. temp_control->control_temp No reagent_purity Are reagents anhydrous and pure? temp_control->reagent_purity Yes control_temp->reagent_purity use_pure_reagents Use high-purity, anhydrous glycerol and freshly distilled aniline. reagent_purity->use_pure_reagents No purification Is steam distillation being used for workup? reagent_purity->purification Yes use_pure_reagents->purification use_steam_distillation Employ steam distillation to separate quinoline from tar. purification->use_steam_distillation No end Optimized Synthesis purification->end Yes use_steam_distillation->end

Troubleshooting workflow for the Skraup synthesis.
Quantitative Data Summary: Skraup Synthesis Modifications

ModificationReactantsConditionsYield (%)Reference
Standard Aniline, Glycerol, H₂SO₄, NitrobenzeneHigh Temperature20-40--INVALID-LINK--
With FeSO₄ Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄Controlled Heating70-75--INVALID-LINK--
Microwave Aniline, Glycerol, IodineMicrowave Irradiation (180°C, 20 min)85--INVALID-LINK--
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 mole), glycerol (2.6 moles), and ferrous sulfate heptahydrate (10 g).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (100 mL) in portions. The mixture should be cooled in an ice bath during the addition.

  • Gently heat the mixture in a fume hood. Once the reaction begins to boil, immediately remove the heat source. The exothermic reaction should sustain reflux for some time.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Allow the reaction to cool, then carefully dilute with water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue. The quinoline will co-distill with water.

  • Separate the quinoline from the aqueous distillate using a separatory funnel. The crude quinoline can be further purified by vacuum distillation.

Doebner-von Miller Synthesis: Preventing Polymerization and Incomplete Oxidation

This modification of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones, offering greater versatility. However, it shares the issue of polymerization and can also suffer from incomplete oxidation, leading to hydrogenated quinoline byproducts.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is producing a lot of polymer and very low yields of the desired quinoline. How can I prevent this?

A1: Polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction, especially under strong acidic conditions.[3] To mitigate this:

  • Employ a biphasic solvent system: This is a highly effective strategy. By using a system such as water/toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, reducing its contact with the high concentration of acid in the aqueous phase, thus minimizing polymerization.[3]

  • Slow addition of reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its concentration low at any given time, which disfavors self-polymerization.

  • Optimize acid catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance for your specific substrates.[3]

Q2: My final product is contaminated with dihydro- or tetrahydroquinolines. How can I ensure complete oxidation?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, you will isolate hydrogenated byproducts. To address this:

  • Ensure sufficient oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air in some cases) to drive the reaction to completion.

  • Post-reaction oxidation: If your isolated product is contaminated with hydrogenated species, it may be possible to oxidize them in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Troubleshooting Guide: Polymerization in Doebner-von Miller Synthesis

This workflow outlines the steps to troubleshoot and minimize polymerization.

DvM_Troubleshooting start High Polymer/Tar Formation solvent_system Are you using a biphasic solvent system? start->solvent_system use_biphasic Implement a water/toluene system to sequester the carbonyl compound. solvent_system->use_biphasic No reagent_addition Is the carbonyl compound added slowly? solvent_system->reagent_addition Yes use_biphasic->reagent_addition slow_addition Add the carbonyl compound dropwise to the heated reaction mixture. reagent_addition->slow_addition No acid_catalyst Have you optimized the acid catalyst? reagent_addition->acid_catalyst Yes slow_addition->acid_catalyst optimize_acid Screen milder Brønsted or Lewis acids. acid_catalyst->optimize_acid No end Reduced Polymerization acid_catalyst->end Yes optimize_acid->end

Troubleshooting workflow to reduce polymerization.
Quantitative Data Summary: Doebner-von Miller Synthesis Improvements

MethodReactantsConditionsYield (%)Reference
Standard Aniline, Crotonaldehyde, HClHomogeneous, Reflux~30-40-
Biphasic Aniline, Crotonaldehyde, HCl/TolueneBiphasic, Reflux70-80--INVALID-LINK--
Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the aqueous mixture to reflux.

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Add the toluene solution of crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 4-6 hours.

  • Cool the reaction to room temperature. The mixture will separate into two layers.

  • Separate the layers. Make the aqueous layer strongly alkaline with concentrated sodium hydroxide solution.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Combes Synthesis: Controlling Regioselectivity

The Combes synthesis provides a route to 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. When an unsymmetrical β-diketone is used, the formation of two regioisomers is possible, presenting a significant challenge.

Frequently Asked Questions (FAQs)

Q1: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A1: The regiochemical outcome of the Combes synthesis is governed by a combination of steric and electronic effects.[4]

  • Steric Hindrance: The cyclization step, which is an intramolecular electrophilic aromatic substitution, is sensitive to steric bulk. The reaction will preferentially occur at the less sterically hindered ortho-position of the aniline ring. Similarly, a bulkier substituent on the β-diketone can direct the cyclization. For example, increasing the bulk of one of the R groups on the diketone can favor the formation of the isomer resulting from cyclization at the less hindered carbonyl group.[4]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho-positions. Electron-donating groups on the aniline can activate the ortho- and para-positions, influencing the site of cyclization. For instance, methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones.[4]

  • Choice of Acid Catalyst: The acid catalyst can also influence the ratio of regioisomers. While concentrated sulfuric acid is common, other acids like polyphosphoric acid (PPA) can sometimes provide different regioselectivity. It is often necessary to screen different acid catalysts to optimize for the desired isomer.

Troubleshooting Guide: Regioselectivity in Combes Synthesis

This decision tree helps guide the optimization of regioselectivity.

Combes_Troubleshooting start Undesired Regioisomer Mixture sterics Can you modify steric bulk on the aniline or diketone? start->sterics modify_sterics Increase steric bulk to favor cyclization at the less hindered position. sterics->modify_sterics Yes electronics Can you change electronic properties of the aniline? sterics->electronics No modify_sterics->electronics modify_electronics Use electron-donating or withdrawing groups to direct cyclization. electronics->modify_electronics Yes catalyst Have you tried different acid catalysts? electronics->catalyst No modify_electronics->catalyst screen_catalysts Screen H₂SO₄, PPA, and other acids to find optimal isomer ratio. catalyst->screen_catalysts Yes end Improved Regioselectivity catalyst->end No screen_catalysts->end

Decision tree for controlling regioselectivity.
Experimental Protocol: General Procedure for Optimizing Regioselectivity in Combes Synthesis

Materials:

  • Substituted aniline

  • Unsymmetrical β-diketone

  • Acid catalyst (e.g., H₂SO₄, PPA)

Procedure:

  • In a round-bottom flask, combine the aniline (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).

  • Cool the mixture in an ice bath.

  • Slowly and with stirring, add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Analyze the crude product by ¹H NMR or GC to determine the ratio of regioisomers.

  • Purify the desired isomer by column chromatography or recrystallization.

Friedländer Synthesis: Suppressing Aldol Self-Condensation

The Friedländer synthesis is a versatile method for preparing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A common side reaction, especially under basic conditions, is the self-condensation of the ketone reactant.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis is giving a complex mixture of products, and I suspect aldol self-condensation of my ketone. How can I prevent this?

A1: The self-condensation of the ketone is a competitive reaction that reduces the yield of the desired quinoline. To suppress this side reaction:

  • Use Milder Reaction Conditions: Traditional methods often use strong bases and high temperatures, which promote aldol condensation. Modern protocols have shown that catalysts such as gold or iodine can promote the Friedländer annulation under milder conditions, thus minimizing side reactions.[5]

  • Slow Addition of the Ketone: By slowly adding the ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and the catalyst, you can maintain a low concentration of the enolizable ketone, thereby disfavoring the bimolecular self-condensation reaction.

  • Use an Imine Analog: To completely avoid issues with the ketone, particularly under basic conditions, you can use an imine analog of the 2-aminoaryl aldehyde or ketone.[6]

Troubleshooting Guide: Aldol Condensation in Friedländer Synthesis

This workflow provides guidance on how to minimize aldol self-condensation.

Friedlander_Troubleshooting start Aldol Self-Condensation Products Detected conditions Are you using harsh (strong base/high temp) conditions? start->conditions milder_conditions Switch to milder conditions (e.g., gold or iodine catalyst). conditions->milder_conditions Yes addition Is the ketone added all at once? conditions->addition No milder_conditions->addition slow_addition Add the ketone slowly via syringe pump. addition->slow_addition Yes imine Is using an imine analog of the 2-aminoaryl carbonyl feasible? addition->imine No slow_addition->imine use_imine Synthesize and use the imine analog to prevent self-condensation. imine->use_imine Yes end Minimized Side Products imine->end No use_imine->end

References

Technical Support Center: Troubleshooting Low Yields in the Reduction of Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the reduction of nitroquinolines to their corresponding aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: My nitroquinoline reduction is resulting in a low yield. What are the common contributing factors?

Low yields in nitroquinoline reductions can stem from several issues:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This could be due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity or concentration.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of undesired byproducts is a significant cause of yield loss. Depending on the reduction method, these can include partially reduced intermediates (nitroso, hydroxylamino), dimers (azo, azoxy compounds), or products from reactions with other functional groups on the quinoline ring.[1][2]

  • Purity of Starting Materials: Impurities in the nitroquinoline starting material or solvents can poison catalysts or participate in side reactions.[3][4] Ensure all reagents and solvents are pure and dry.

  • Catalyst Inactivity: In catalytic hydrogenations, the catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or not properly activated, leading to poor performance.[5][6]

  • Substituent Effects: The nature and position of other substituents on the quinoline ring can significantly influence the reaction. Electron-withdrawing groups can sometimes slow down the hydrogenation of the heterocycle, while other functional groups might be sensitive to the reducing conditions.[7][8]

  • Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, drying, and purification steps like column chromatography.[3][9] Careful handling and optimized procedures are essential.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The reduction of a nitro group is a stepwise process that can be halted at intermediate stages, leading to a mixture of products.[10]

  • Nitroso and Hydroxylamino Intermediates: Incomplete reduction can lead to the accumulation of nitrosoquinoline and N-hydroxylaminoquinoline intermediates.

  • Azo and Azoxy Dimers: Condensation reactions between intermediates like nitroso and hydroxylamino derivatives can form azoxy and azo compounds, especially under certain pH conditions. Lithium aluminum hydride (LiAlH4) is known to produce azo products from aromatic nitro compounds.[2]

  • Ring Hydrogenation: Particularly with powerful catalytic hydrogenation systems (e.g., Ru-based catalysts), the quinoline ring itself can be partially or fully reduced, especially under harsh conditions of high temperature and pressure.[7][11]

  • Dehalogenation: If your nitroquinoline contains halogen substituents (Cl, Br, I), these can be removed (dehalogenation) during catalytic hydrogenation, especially with Pd/C.[7] Using a catalyst like Raney Nickel can sometimes mitigate this issue.[2]

Q3: How do substituents on the quinoline ring affect the reduction of the nitro group?

Substituents can have both electronic and steric effects on the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like -CF₃ or another -NO₂ can decrease the electron density of the aromatic system. While this can make the initial reduction of the nitro group more facile in some cases, it can also slow down the overall hydrogenation process.[7][8]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -OH increase the electron density, which can sometimes make the ring more susceptible to over-reduction during catalytic hydrogenation.[8]

  • Steric Hindrance: Bulky groups near the nitro function can sterically hinder the approach of the reagent or the catalyst, potentially slowing down the reaction rate.[7]

Q4: My catalytic hydrogenation is not working well. How can I troubleshoot the catalyst?

Catalyst issues are a frequent problem in catalytic hydrogenations.

  • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Catalysts can degrade over time or upon exposure to air and moisture.

  • Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete or very slow reaction, while too much can sometimes lead to unwanted side reactions. A typical starting point is 5-10 mol% of the metal on the support relative to the substrate.

  • Catalyst Poisoning: Certain functional groups (like thiols) or impurities (sulfur, heavy metals) can irreversibly poison the catalyst, rendering it inactive.[7]

  • Activation: Some catalysts may require an activation step before use.

  • Agitation: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the reduction of nitroquinolines.

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Parameters incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Work-up/ Purification complete->troubleshoot_workup increase_time Increase Reaction Time troubleshoot_reaction->increase_time increase_temp Increase Temperature troubleshoot_reaction->increase_temp check_catalyst Check Reagent/Catalyst Activity troubleshoot_reaction->check_catalyst check_purity Check Starting Material Purity troubleshoot_workup->check_purity optimize_extraction Optimize Extraction Conditions troubleshoot_workup->optimize_extraction optimize_purification Optimize Purification (e.g., Column Chromatography) troubleshoot_workup->optimize_purification end Improved Yield increase_time->end increase_temp->end check_catalyst->end check_purity->end optimize_extraction->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yield.

Data Presentation: Comparison of Common Reduction Methods

The choice of reduction method is critical and depends on the overall structure of the nitroquinoline and the presence of other functional groups.

Reduction MethodCommon Reagents/CatalystsTypical ConditionsAdvantagesCommon Issues & Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni, Ru/C1-50 bar H₂, Room Temp to 100°C, various solvents (EtOH, MeOH, EtOAc)Clean reaction, high yields, easy product isolation.[2][12]Can reduce other functional groups (alkenes, alkynes, C=O), risk of dehalogenation and ring saturation.[2][7]
Metal/Acid Reduction SnCl₂·2H₂O / HCl, EtOHRefluxMild, tolerates many functional groups.[2][13]Requires stoichiometric amounts of metal salts, work-up can be tedious to remove metal byproducts.
Metal/Acid Reduction Fe / HCl or Acetic AcidRefluxInexpensive, effective.[2][12]Can be slow, requires large excess of iron, acidic conditions might not be suitable for all substrates.
Metal/Acid Reduction Zn / Acetic Acid or NH₄ClRoom Temp to RefluxMild, can be selective.[2][14]Can also produce hydroxylamine intermediates.[15]
Transfer Hydrogenation Hydrazine, Ammonium formate / Pd/CRefluxAvoids the use of high-pressure hydrogen gas.Can be slower than direct hydrogenation.

Experimental Protocols

1. General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline and may require optimization.

  • Materials:

    • Substituted Nitroquinoline (1.0 mmol)

    • 10% Palladium on Carbon (10 mol % Pd)

    • Ethanol or Ethyl Acetate (10-20 mL)

    • Hydrogen source (balloon or Parr hydrogenator)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nitroquinoline (1.0 mmol) and the solvent (10-20 mL).

    • Carefully add the 10% Pd/C catalyst.

    • Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

    • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminoquinoline, which can be further purified by recrystallization or column chromatography.

2. General Protocol for Reduction using Stannous Chloride (SnCl₂)

This method is effective for nitroquinolines and tolerates many functional groups.[13]

  • Materials:

    • Substituted Nitroquinoline (1.0 mmol)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4-5 mmol)

    • Ethanol (10 mL)

    • Concentrated Hydrochloric Acid (optional, a few drops)

  • Procedure:

    • In a round-bottom flask, dissolve the nitroquinoline (1.0 mmol) in ethanol (10 mL).

    • Add the stannous chloride dihydrate (4-5 mmol) to the solution.

    • If the reaction is slow, a few drops of concentrated HCl can be added to accelerate the process.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • The resulting tin salts will precipitate. Filter the mixture, washing the solid with ethanol or ethyl acetate.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoquinoline.

Reagent and Catalyst Selection Guide

The following decision tree can help in selecting an appropriate reduction method based on the substrate's characteristics.

G start Select Nitroquinoline Substrate halogen Halogen Present? start->halogen other_reducible Other Reducible Groups Present? (e.g., C=C, C=O) halogen->other_reducible No raney_ni Consider H₂/Raney-Ni or SnCl₂ halogen->raney_ni Yes acid_sensitive Acid Sensitive Groups Present? metal_acid Avoid Metal/Acid Methods (e.g., Fe/HCl, SnCl₂/HCl) acid_sensitive->metal_acid Yes sncl2 Consider SnCl₂ (milder conditions) acid_sensitive->sncl2 No other_reducible->acid_sensitive Yes pd_c_careful H₂/Pd-C (may require careful control of conditions) other_reducible->pd_c_careful No pd_c H₂/Pd-C (High Risk of Dehalogenation) catalytic_hydrog Consider Catalytic Hydrogenation

Caption: Decision tree for reduction method selection.

References

Technical Support Center: Managing Exothermic Reactions in Skraup-Type Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of the Skraup-type synthesis of quinolines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Exothermic Issues

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

    Answer: A runaway Skraup reaction is a significant safety concern.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the mixture.[1]

    • Ensure adequate ventilation and be prepared for a sudden increase in pressure.

    • Always work behind a blast shield when performing a Skraup synthesis.[1]

    Preventative Measures:

    • Use of a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is most commonly used to make the reaction less violent by extending it over a longer period.[2][3][4] Boric acid or acetic acid can also be used.[3][4][5][6]

    • Controlled Reagent Addition: The order of reagent addition is critical. A typical and safer order is to add the aniline, ferrous sulfate, and glycerol to the reaction vessel before the slow and careful addition of concentrated sulfuric acid with cooling.[1][7]

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once boiling begins, remove the external heat source.[1] The exothermic nature of the reaction should be sufficient to sustain reflux for some time (often 30-60 minutes).[1][7] Only reapply heat after the initial exotherm has subsided.[1]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][8]

Issue 2: The reaction mixture has formed a thick, unmanageable tar.

  • Question: My reaction has produced a large amount of tar, making work-up and product isolation difficult. How can this be minimized?

    Answer: Tar formation is a common side reaction due to the highly acidic and high-temperature conditions which can cause polymerization of intermediates like acrolein.[1]

    Preventative Measures:

    • Use a Moderator: Ferrous sulfate not only controls the exotherm but can also help reduce charring and tar formation.[2]

    • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase is key.[2]

    • Purification: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[1][2]

Issue 3: The reaction did not initiate or sustain boiling after initial heating.

  • Question: I heated the reaction mixture, but it did not start boiling on its own as expected. What could be the problem?

    Answer: The heat evolved from the reaction should typically be enough to maintain boiling for a period.[7] If this doesn't happen, consider the following:

    • Insufficient Initial Heating: The reaction may not have reached the activation temperature. Ensure the initial heating is sufficient to start the reaction.

    • Reagent Quality: The purity of reagents is important. For example, wet glycerol can interfere with the reaction.[9]

    • Substituent Effects: The nature of the substituents on the aniline ring can affect reactivity. Electron-withdrawing groups can deactivate the ring, potentially requiring more forceful conditions.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of each key reagent in the Skraup synthesis?

    • A1:

      • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1]

      • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, which provides the three-carbon unit to complete the heterocyclic ring.[1][3]

      • Concentrated Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][3]

      • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product.[3]

      • Moderator (e.g., Ferrous Sulfate): Controls the rate of the reaction, making it less violent.[2][7] It is believed to act as an oxygen carrier, slowing the oxidation step.[1][4]

  • Q2: Can I use a different acid catalyst?

    • A2: While concentrated sulfuric acid is traditional, the Skraup synthesis can also be catalyzed by a number of Lewis acids (like SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, InCl₃) and other Brönsted acids (such as TsOH, HClO₄).[5] Microwave-assisted synthesis has also been employed, which can reduce reaction times.[1][5]

  • Q3: How does the substituent on the aniline affect the reaction?

    • A3: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1] For meta-substituted anilines, the regiochemical outcome can be unpredictable.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Skraup synthesis.

Table 1: Effect of Moderators on Reaction Violence

ModeratorObservationReference(s)
Ferrous Sulfate (FeSO₄)Makes the reaction less violent and extends it over a longer period.[2][3][4]
Boric AcidCan be used to make the reaction less violent.[3][4][6]
Acetic AcidCan be used to moderate the reaction.[4][5][6]

Table 2: Influence of Different Oxidizing Agents

Oxidizing AgentObservationReference(s)
NitrobenzeneCommonly used, but can lead to a violent reaction.[3][8]
Arsenic AcidResults in a less violent reaction compared to nitrobenzene.[1][8]
Ferric OxideAn alternative oxidizing agent.[4]
Vanadic AcidAn alternative oxidizing agent.[4]

Table 3: Typical Reaction Temperatures and Times

StageTemperatureDurationNotesReference(s)
Initial HeatingGentle heating to initiateUntil boiling startsRemove external heat once the reaction is self-sustaining.[1]
Exothermic PhaseSelf-sustaining reflux30 - 60 minutesThe heat of the reaction maintains boiling.[1][7]
Continued RefluxGentle reflux~3 hoursApplied after the initial exotherm subsides to ensure completion.[1]
Specific Protocol105-110°C (water removal)2-3 hoursFor a specific substituted quinoline synthesis.[10][11]
Specific Protocol117-123°C (cyclization)6.5-7.5 hoursFor a specific substituted quinoline synthesis.[10][11]

Experimental Protocols

Detailed Methodology for a Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (optional, as oxidizing agent)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • Apparatus Setup: In a large round-bottom flask (the volume should be significantly larger than the reaction volume to accommodate vigorous boiling), place a magnetic stirrer or mechanical stirrer and fit it with a reflux condenser.[7]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Aniline b. Ferrous sulfate heptahydrate c. Glycerol[1]

  • Acid Addition: Slowly and with efficient stirring and cooling (e.g., in an ice bath), carefully add concentrated sulfuric acid to the mixture.[1][2]

  • Initiation of Reaction: Gently heat the mixture with an appropriate heat source (e.g., a heating mantle).[1]

  • Controlling the Exotherm: Once the reaction begins to boil vigorously, immediately remove the external heat source.[1] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1][7] If the reaction becomes too violent, external cooling can be applied to the flask (e.g., a wet towel).[7]

  • Completion of Reaction: After the initial vigorous reaction has subsided, reapply heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Work-up and Purification: a. Allow the reaction mixture to cool. b. Make the solution strongly alkaline by carefully adding a concentrated sodium hydroxide solution. c. Set up for steam distillation and distill the quinoline from the tarry residue.[1] d. The quinoline can be separated from the aqueous distillate and further purified.

Visualizations

Exotherm_Management_Workflow start Start: Prepare for Skraup Synthesis reagent_prep Reagent Preparation: - Aniline - Glycerol - Moderator (e.g., FeSO4) start->reagent_prep acid_addition Slow Addition of H2SO4 with Cooling reagent_prep->acid_addition gentle_heating Gentle Initial Heating acid_addition->gentle_heating exotherm_starts Exothermic Reaction Initiates (Vigorous Boiling) gentle_heating->exotherm_starts remove_heat IMMEDIATELY Remove External Heat exotherm_starts->remove_heat Key Control Step self_sustain Self-Sustaining Reflux (30-60 min) remove_heat->self_sustain monitor Monitor Reaction Vigor self_sustain->monitor too_violent Too Violent? monitor->too_violent subsides Exotherm Subsides monitor->subsides Controlled apply_cooling Apply External Cooling (e.g., Ice Bath) too_violent->apply_cooling Yes too_violent->subsides No apply_cooling->monitor reapply_heat Reapply Heat for Continued Reflux (e.g., 3h) subsides->reapply_heat completion Reaction Completion and Work-up reapply_heat->completion

Caption: Workflow for managing the exothermic Skraup synthesis.

Troubleshooting_Logic issue Issue Encountered violent_reaction Violent / Runaway Reaction issue->violent_reaction tar_formation Excessive Tar Formation issue->tar_formation no_initiation Reaction Fails to Initiate issue->no_initiation check_moderator Was a moderator (FeSO4) used? violent_reaction->check_moderator check_temp Was reaction temperature too high? tar_formation->check_temp check_heating Was initial heating gentle & heat removed? no_initiation->check_heating Check heating protocol check_addition Was H2SO4 added slowly with cooling? check_moderator->check_addition Yes solution1 Solution: Use moderator, control addition/heating check_moderator->solution1 No check_addition->check_heating Yes check_addition->solution1 No check_reagents Are reagents pure (e.g., anhydrous glycerol)? check_heating->check_reagents Heating was gentle check_heating->solution1 Yes check_heating->solution1 No check_temp->check_moderator No solution2 Solution: Use moderator, avoid overheating check_temp->solution2 Yes solution3 Solution: Ensure sufficient initial heat, check reagent purity check_reagents->solution3 Yes

Caption: Troubleshooting logic for common Skraup synthesis issues.

References

Technical Support Center: Navigating Solubility Challenges of Quinoline Derivatives in Experimental Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility-related issues encountered during the workup and purification of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative, which is soluble in the reaction solvent, precipitates upon adding water during the workup. How can I prevent this and effectively extract my product?

A1: This is a common issue, particularly for quinoline derivatives that are sparingly soluble in water. The sudden change in solvent polarity upon adding an aqueous solution causes the compound to crash out. Here are several strategies to address this:

  • Solvent Selection: Before quenching the reaction, consider replacing the reaction solvent with one in which your compound is more soluble and that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate. This can be done by removing the initial solvent under reduced pressure and then re-dissolving the residue.

  • pH Adjustment: Since most quinoline derivatives are basic, their solubility in aqueous solutions is highly pH-dependent.[1][2][3][4][5] Acidifying the aqueous phase (e.g., with 1M HCl) will protonate the basic nitrogen atom of the quinoline ring, forming a more water-soluble salt.[2] This allows for the extraction of the compound into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified product, which can then be extracted into an organic solvent.[6][7]

  • Use of a Co-solvent: Adding a water-miscible organic solvent like methanol or ethanol to the aqueous phase can increase the solubility of your compound, preventing precipitation.[2] However, this may also increase the solubility of impurities in the aqueous layer.

Q2: I am struggling to find a suitable solvent for the recrystallization of my quinoline derivative. It is either too soluble in everything or insoluble in most common solvents.

A2: Finding the right solvent for recrystallization can be challenging. A systematic approach is often the most effective:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[1]

  • Mixed Solvent Systems: If a single solvent is not suitable, a mixed-solvent system is a powerful alternative.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[1] Common mixed solvent systems include ethanol/water, methanol/chloroform, and acetone/methanol.[8]

Q3: My quinoline derivative streaks badly on a silica gel column, leading to poor separation. What is causing this and how can I improve the chromatography?

A3: Streaking of basic compounds like quinoline derivatives on silica gel is a frequent problem. It is primarily caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent system. This will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase silica gel, where such interactions are less pronounced.

Troubleshooting Guides

Issue 1: Product Precipitation During Aqueous Extraction

Symptoms:

  • A solid forms at the interface of the organic and aqueous layers.

  • The product is lost in the solid precipitate, leading to low recovery.

Troubleshooting Workflow:

G Troubleshooting Product Precipitation During Extraction A Precipitation observed during aqueous workup B Is the quinoline derivative basic? A->B C Acidify aqueous phase (e.g., 1M HCl) to form a soluble salt B->C Yes G Is the compound still precipitating? B->G No D Extract with organic solvent to remove non-basic impurities C->D E Basify aqueous phase to precipitate the product D->E F Extract product into fresh organic solvent E->F K Proceed with purification F->K H Add a co-solvent (e.g., Methanol, THF) to the biphasic mixture G->H Yes I Filter the precipitate and wash with appropriate solvents G->I No H->F J Analyze precipitate and filtrates to locate the product I->J

Caption: Workflow for addressing precipitation during extraction.

Issue 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals, the compound separates as an oil upon cooling.

  • The oil may eventually solidify, but it will be of low purity.

Troubleshooting Workflow:

G Troubleshooting Oiling Out During Recrystallization A Compound oils out during recrystallization B Is the solution cooling too rapidly? A->B C Allow the solution to cool slowly to room temperature before placing it in an ice bath B->C Yes E Is the compound melting in the hot solvent? B->E No D Is the compound still oiling out? C->D D->E Yes J Crystals form D->J No F Choose a lower boiling point solvent or use a mixed solvent system E->F Yes G Is the concentration too high? E->G No F->J H Add more of the 'good' solvent to the hot solution G->H Yes I Induce crystallization by scratching the flask or adding a seed crystal G->I No H->J I->J

Caption: Workflow for troubleshooting "oiling out".

Data Presentation

Table 1: Qualitative Solubility of Unsubstituted Quinoline in Common Organic Solvents
Solvent ClassSolventSolubility
Polar Protic WaterSparingly
MethanolSoluble
EthanolSoluble
Polar Aprotic AcetoneSoluble
AcetonitrileSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Moderately Polar Ethyl AcetateSoluble
Dichloromethane (DCM)Soluble
Diethyl EtherSoluble
Non-polar TolueneSoluble
HexaneSparingly
Carbon DisulfideSoluble

Source:[9][10]

Table 2: pH-Dependent Aqueous Solubility of a Hypothetical Basic Quinoline Derivative (pKa of conjugate acid ≈ 5.0)
pH of Aqueous SolutionPredominant SpeciesExpected Aqueous Solubility
2.0Protonated (Quinolinium ion)High
4.0Mixture of Protonated and Neutral FormsModerate
5.0 (at pKa)50% Protonated, 50% NeutralModerate
7.0Neutral (Free Base)Low
9.0Neutral (Free Base)Low

This table illustrates the general trend for basic quinoline derivatives. Actual solubility values will vary depending on the specific structure of the molecule.

Experimental Protocols

Protocol 1: Extraction of a Basic Quinoline Derivative with Solubility Issues

This protocol is designed for cases where the quinoline derivative has poor solubility in both the organic and aqueous phases at neutral pH.

Materials:

  • Crude reaction mixture containing the quinoline derivative.

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • 1M Hydrochloric Acid (HCl).

  • 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper or a pH meter.

Procedure:

  • Initial Dissolution: If the reaction was run in a water-miscible solvent, remove it under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., 10 volumes of DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: The protonated quinoline derivative should now be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask. If precipitation is observed at the interface, add more 1M HCl and shake again. If the precipitate persists, it may be necessary to add a small amount of a co-solvent like methanol and shake.

  • Repeat Extraction: Extract the organic layer with 1M HCl two more times to ensure all the basic product has been transferred to the aqueous phase. Combine all acidic aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Neutralization and Product Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ solution while stirring until the pH is basic (pH 8-9), as confirmed by pH paper. The quinoline derivative should precipitate out or form an oil.

  • Final Extraction: Add fresh organic solvent (e.g., DCM) to the mixture and transfer it back to the separatory funnel. Shake vigorously to extract the free base into the organic layer.

  • Drying and Concentration: Separate the organic layer, wash it with brine, and then dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Poorly Soluble Quinoline Derivative using a Mixed Solvent System

This protocol is a general guideline for recrystallizing quinoline derivatives that do not crystallize well from a single solvent.

Materials:

  • Crude quinoline derivative.

  • A "good" solvent in which the compound is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • A "bad" solvent in which the compound is poorly soluble (e.g., Hexane, Heptane, or Water).

  • Erlenmeyer flask.

  • Hot plate with a stirrer.

  • Condenser (optional, but recommended for volatile solvents).

  • Buchner funnel and filter flask.

Procedure:

  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add the "good" solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise with continuous swirling. Continue adding the "bad" solvent until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent or a cold mixture of the "good" and "bad" solvents to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Signaling Pathways and Workflows

G General Strategy for Addressing Quinoline Derivative Solubility A Crude Quinoline Derivative with Solubility Issues B Characterize Solubility Profile A->B C pH-Dependent Solubility? B->C F Solubility in Organic Solvents? B->F D Acid/Base Extraction C->D Yes C->F No E Salt Formation and Recrystallization D->E J Pure Quinoline Derivative E->J G Single Solvent Recrystallization F->G Good single solvent found H Mixed Solvent Recrystallization F->H No single solvent is ideal I Column Chromatography with Modifiers F->I Recrystallization fails G->J H->J I->J

Caption: A decision-making workflow for purification.

References

strategies to avoid self-condensation in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedländer Synthesis

Strategies to Avoid Self-Condensation and Optimize Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction for the synthesis of quinoline derivatives, which are crucial scaffolds in pharmaceuticals and functional materials.[1][2] The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[3][4] While powerful, a significant challenge researchers face is the self-condensation of the active methylene component, which leads to undesired byproducts and reduced yields.[5]

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize self-condensation and enhance the efficiency of your Friedländer synthesis.

Troubleshooting Guide

Q1: My reaction is producing a significant amount of a dark, insoluble material, and the yield of my desired quinoline is low. What's happening?

A1: This is a classic sign of self-condensation of the active methylene ketone. Under the acidic or basic conditions of the reaction, the ketone can enolize and react with itself in an aldol-type condensation.[6] This process can polymerize, leading to the formation of complex, often dark-colored, insoluble byproducts. High temperatures can exacerbate this issue.[5]

Solutions:

  • Lower the Reaction Temperature: High heat often accelerates the rate of self-condensation more than the desired Friedländer pathway.[5]

  • Slow Addition of the Ketone: Adding the methylene ketone substrate slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst can help maintain a low concentration of the enolizable ketone, thus favoring the cross-condensation over self-condensation.[7]

  • Catalyst Choice: Switch to a milder or more selective catalyst. For instance, Lewis acids like In(OTf)₃ or Zr(OTf)₄ have shown high selectivity for the Friedländer product by activating the carbonyl group of the 2-aminoaryl ketone, making it a better electrophile.[2][8][9]

Q2: How does the choice of catalyst (acid vs. base) affect self-condensation?

A2: Both acid and base catalysts can promote the reaction, but they influence the mechanism and side reactions differently.[3][10]

  • Base Catalysis (e.g., KOH, KOtBu): Bases directly promote the formation of the enolate from the active methylene ketone. A high concentration of this enolate increases the likelihood of self-condensation. This is particularly problematic with highly enolizable ketones.

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Brønsted acids can protonate both carbonyls, but Lewis acids preferentially coordinate to the more basic carbonyl oxygen of the 2-aminoaryl ketone. This enhances its electrophilicity, accelerating the desired initial condensation step without necessarily increasing the steady-state concentration of the ketone enolate, thereby suppressing self-condensation.[9][11] Many modern protocols favor Lewis acids for their improved selectivity.[8][12]

Q3: What is the effect of temperature? My reaction turns dark at higher temperatures.

A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they often disproportionately accelerate side reactions like self-condensation and decomposition, leading to charring and reduced yields.[5][13] Many traditional protocols require high temperatures (e.g., >150 °C), which can be detrimental.[3]

Solutions:

  • Optimize Temperature: Systematically screen lower temperatures (e.g., 60-100 °C) to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, reducing overall reaction times and potentially minimizing byproduct formation that occurs over prolonged heating.[14] A study showed excellent yields in just 5 minutes at 160 °C using microwave heating with acetic acid.[14]

Q4: Can the order of addition of reactants help minimize side reactions?

A4: Yes, the order of addition is a crucial and simple parameter to control. To minimize ketone self-condensation, the best practice is to slowly add the active methylene compound to a mixture of the 2-aminoaryl aldehyde/ketone and the catalyst. This strategy ensures that the concentration of the enolizable ketone is kept low at all times, statistically favoring its reaction with the more abundant 2-aminoaryl carbonyl partner.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal characteristics of a methylene ketone substrate to minimize self-condensation?

Less acidic α-protons and steric hindrance around the enolizable position can reduce the rate of self-condensation. However, these factors can also slow the desired reaction. A more effective strategy is to use β-ketoesters or 1,3-diketones. The high acidity of the methylene protons in these substrates means they can be fully deprotonated to the enolate form under basic conditions, leaving no neutral ketone to act as an electrophile for self-condensation.[15]

FAQ 2: Are there alternative catalysts to traditional acids and bases that offer better selectivity?

Yes, modern catalysis has introduced several highly selective options.

  • Lewis Acids: As mentioned, metal triflates such as In(OTf)₃, Zr(OTf)₄, and others are highly effective at promoting the desired reaction while minimizing side products.[2][8]

  • Iodine: Molecular iodine has been used as a mild and efficient catalyst, often under solvent-free conditions.[5]

  • Solid-Supported Catalysts: Heterogeneous catalysts like Nafion, Amberlyst-15, or montmorillonite clays can offer improved selectivity, easier product work-up, and catalyst recycling.[2][12]

FAQ 3: How can I effectively monitor the reaction progress to stop it before significant byproduct formation occurs?

Regular monitoring is key to achieving optimal yields.

  • Thin-Layer Chromatography (TLC): TLC is the most common method. Spot the reaction mixture alongside your starting materials. The formation of the quinoline product (often fluorescent under UV light) and the disappearance of the limiting reagent can be tracked. Multiple new, lower Rf spots may indicate byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of reactants, products, and potential intermediates or byproducts, giving a clearer picture of the reaction's progress and selectivity.

Data Summary: Effect of Conditions on Selectivity

The following table summarizes typical outcomes when varying key reaction parameters. Yields are illustrative and depend heavily on the specific substrates used.

ParameterCondition AYield (Quinoline)ByproductsCondition BYield (Quinoline)ByproductsRationale for Improvement
Catalyst KOH (1.1 eq)45%HighIn(OTf)₃ (10 mol%)85%LowLewis acid selectively activates the 2-aminoaryl ketone, reducing ketone self-condensation.[8][9]
Temperature 160 °C (Reflux)55%High80 °C75%LowLower temperature disfavors the higher activation energy pathway of self-condensation.[5]
Addition Mode All at once60%ModerateSlow addition of ketone82%LowKeeps the instantaneous concentration of the enolizable ketone low.[7]
Solvent Ethanol70%ModerateSolvent-free90%LowIn some cases, solvent-free conditions with a solid catalyst can increase reaction rates and selectivity.[12]

Logical & Reaction Pathway Diagram

The following diagram illustrates the desired Friedländer synthesis pathway versus the competing and undesired self-condensation pathway of the active methylene ketone.

Friedlander_Pathway cluster_desired Desired Friedländer Synthesis cluster_undesired Undesired Self-Condensation A 2-Aminoaryl Ketone C Aldol/Imine Intermediate A->C Condensation B Methylene Ketone B->C B3 Methylene Ketone (Enolate) B->B3 Catalyst (Base) D Desired Quinoline Product C->D Cyclization & Dehydration B2 Methylene Ketone E Dimeric Aldol Adduct B2->E Aldol Addition B3->E F Byproducts/ Polymers E->F Dehydration & Polymerization

Caption: Competing pathways in the Friedländer synthesis.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis under Mild Conditions

This protocol utilizes Indium(III) triflate, a Lewis acid catalyst known for its high efficiency and selectivity in promoting the Friedländer synthesis.[8][9]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and Indium(III) triflate (In(OTf)₃, 0.1 mmol, 10 mol%).

  • Solvent Addition: If conducting in solution, add 5 mL of a suitable solvent (e.g., toluene or 1,2-dichloroethane). For solvent-free conditions, proceed to the next step.

  • Reactant Addition: Heat the mixture to 80 °C with stirring. Slowly add the active methylene compound (1.2 mmol) dropwise via syringe over 30 minutes.

  • Reaction: Maintain the temperature at 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure quinoline derivative.

Protocol 2: Base-Catalyzed Synthesis with a Highly Active Methylene Compound

This protocol is suitable for reactions involving 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), where self-condensation is less of an issue due to the high acidity of the α-protons.

  • Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.2 mmol, 20 mol%) or potassium carbonate (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid or purify by column chromatography on silica gel to obtain the desired quinoline product.

References

Validation & Comparative

A Comparative Guide to the Characterization of 6-Methoxyquinolin-5-amine Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of positional isomers of 6-methoxyquinolin-5-amine. Due to a lack of published experimental data for this compound, this document focuses on the available data for its known positional isomers to aid in their identification and differentiation.

Introduction

Positional isomerism in pharmacologically active scaffolds like the methoxy-aminoquinoline core can significantly impact their physicochemical properties, biological activity, and metabolic fate. Therefore, robust analytical methods for the synthesis and characterization of these isomers are crucial in drug discovery and development. This guide summarizes key characterization data and experimental protocols for several positional isomers of this compound.

Physicochemical Properties

The position of the amino and methoxy groups on the quinoline ring influences properties such as melting point, boiling point, and pKa. A summary of available data for two positional isomers is presented below.

Property6-Methoxyquinolin-8-amine8-Methoxyquinolin-5-amine
CAS Number 90-52-8[1]70945-35-6[2]
Molecular Formula C₁₀H₁₀N₂O[1]C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol [1]174.20 g/mol
Melting Point 41 °C[3]142 °C[4]
Boiling Point 137-138 °C @ 1 Torr[3]Not available
Predicted pKa 3.49 ± 0.10[3]Not available

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for the unambiguous identification of positional isomers. Below is a summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the substitution pattern on the quinoline ring. The chemical shifts of the aromatic protons and carbons are highly dependent on the positions of the electron-donating methoxy and amino groups.

¹H NMR Data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid (a related derivative):

ProtonsChemical Shift (δ ppm)
OCH₃3.94 (s, 3H)
Phenyl H₃, H₄, H₅ & Quinoline H₇7.49-7.61 (m, 4H)
Phenyl H₂, H₆8.08–8.15 (m, 2H)
Quinoline, H₅ & H₈8.25-8.28 (m, 2H)
Quinoline H₃8.47 (s, 1H)
COOH13.96 (s, 1H)
(Data from a study on 6-methoxy-2-arylquinolines)[5]

¹³C NMR Data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid (a related derivative):

CarbonsChemical Shift (δ ppm)
OCH₃55.92
Aromatic & Quinoline Carbons104.09, 120.24, 123.00, 125.44, 127.32, 129.43, 130.01, 131.86, 135.83, 138.49, 145.23, 153.65, 158.80
COOH168.10
(Data from a study on 6-methoxy-2-arylquinolines)[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While positional isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their differentiation.

GC-MS Data for 6-Methoxyquinolin-8-amine:

m/zRelative Intensity
174Base Peak
145High
131High
(Data from NIST Mass Spectrometry Data Center)[1]

LC-MS Data for 6-Methoxyquinolin-8-amine:

Precursor m/zTop 5 Peaks
175.0866 [M+H]⁺132.0682, 131.0604, 160.0631, 175.0865, 144.0682
(Data from MassBank of North America)[1]
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the separation and purification of positional isomers. The choice of stationary and mobile phases is critical for achieving baseline separation.

Stationary PhaseMobile PhaseApplication
Reversed-phase (e.g., C18)Acetonitrile/water gradientSeparation of various aryl amine isomers
(General method for aryl amine isomer separation)

Experimental Protocols

Synthesis of Methoxy-Aminoquinolines (General Skraup Reaction)

The Skraup synthesis is a classic method for preparing quinolines. For methoxy-aminoquinolines, a substituted aniline is reacted with glycerol, an oxidizing agent (e.g., nitrobenzene), and sulfuric acid.

  • Combine the substituted p-methoxyaniline, glycerol, a corresponding nitrobenzene derivative, and ferrous sulfate.

  • Slowly add concentrated sulfuric acid while cooling.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.[6][7]

A general workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Start Substituted Aniline + Glycerol + Oxidizing Agent Reaction Skraup Reaction (H₂SO₄, Heat) Workup Neutralization & Extraction Purification Column Chromatography or Recrystallization Product Purified Methoxy-Aminoquinoline

Caption: General workflow for the synthesis of methoxy-aminoquinolines.

Characterization of Isomers
  • NMR Spectroscopy: Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons, which will reveal the substitution pattern.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or LC-MS) to determine the molecular weight and analyze the fragmentation pattern for structural elucidation.

  • HPLC Analysis: Develop an HPLC method using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water) to separate the isomers and determine their purity.

A general workflow for characterization is depicted below.

G cluster_characterization Characterization Workflow Sample Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) HPLC HPLC Analysis Data Spectroscopic and Chromatographic Data

Caption: General workflow for the characterization of positional isomers.

Biological Activity and Signaling Pathways

While various quinoline derivatives have been investigated for their biological activities, including antiplasmodial and P-glycoprotein inhibitory effects, a direct comparative study of the positional isomers of 6-methoxy-5-aminoquinoline on specific signaling pathways has not been found in the reviewed literature.[5][7] Therefore, diagrams of specific signaling pathways cannot be provided at this time. Further research is required to elucidate the structure-activity relationships and mechanisms of action for this specific set of isomers.

Conclusion

The characterization of positional isomers of 6-methoxy-5-aminoquinoline requires a combination of synthetic chemistry and analytical techniques. While experimental data for some isomers, such as 6-methoxyquinolin-8-amine and 8-methoxyquinolin-5-amine, are available, a comprehensive dataset for all possible isomers, including the titular this compound, is lacking in the current literature. The protocols and data presented in this guide provide a foundation for researchers to identify and differentiate these compounds, which is a critical step in the exploration of their potential as therapeutic agents.

References

A Comparative Spectroscopic Analysis: 5-Amino-6-Methoxyquinoline vs. 8-Amino-6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two constitutional isomers: 5-amino-6-methoxyquinoline and 8-amino-6-methoxyquinoline. Understanding the distinct spectral properties of these isomers is crucial for their unambiguous identification, characterization, and application in various scientific domains, including medicinal chemistry and materials science. The 8-amino-6-methoxyquinoline scaffold, for instance, is a core component of widely used antimalarial drugs like primaquine and tafenoquine, making its characterization particularly significant.[1] This document presents key experimental data, detailed protocols for spectroscopic analysis, and visual workflows to facilitate a comprehensive understanding of their structure-property relationships.

Structural and Spectroscopic Data Summary

The position of the amino group on the quinoline ring—at position 5 versus position 8—profoundly influences the electronic distribution and steric environment of the molecule. This results in distinct fingerprints in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Isomer Comparison

The fundamental difference between the two molecules is the position of the amine substituent on the quinoline core, as illustrated below. This seemingly minor change leads to significant differences in their electronic and photophysical properties.

G cluster_5amino 5-Amino-6-Methoxyquinoline cluster_8amino 8-Amino-6-Methoxyquinoline img5 img8

Figure 1. Chemical structures of the two isomers.

Table 1: UV-Visible Absorption Spectroscopy Data

UV-Visible spectroscopy reveals differences in the electronic transitions within the conjugated π-systems of the isomers. The position of the electron-donating amino group alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima (λmax).

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
5-Amino-6-Methoxyquinoline Ethanol~254, ~340Data not available[2]
8-Amino-6-Methoxyquinoline Various~260-280, ~330-350Data not available[3][4]

Note: Specific molar absorptivity values are not consistently reported in the literature. Absorption maxima can vary depending on the solvent used.[5][6]

Table 2: Fluorescence Spectroscopy Data

Fluorescence spectroscopy is highly sensitive to the molecular environment and structure. Aminoquinolines are known to be fluorescent, and the emission properties are expected to differ due to the varied electronic landscapes of the isomers.[7]

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
5-Amino-6-Methoxyquinoline Various~340~400-450Data not available[2]
8-Amino-6-Methoxyquinoline Various~350~400-470Data not available[8]

Note: Fluorescence properties are highly dependent on solvent polarity and pH.

Table 3: 1H NMR Spectroscopy Data (Predicted)

1H NMR spectroscopy provides detailed information about the chemical environment of protons. The substitution pattern on the quinoline ring leads to unique chemical shifts and coupling constants for each isomer.

Proton PositionPredicted δ (ppm) for 5-Amino IsomerPredicted δ (ppm) for 8-Amino Isomer
H2~8.7~8.6
H3~7.4~7.3
H4~8.5~8.4
H5-~6.8
H7~7.2~6.9
H8~6.9-
-NH2~4.5~5.0
-OCH3~3.9~3.9

Note: These are estimated values based on general principles and data from related quinoline structures.[1][9][10] Actual values will vary with solvent and experimental conditions.

Experimental Design and Workflow

A systematic approach is essential for the accurate spectroscopic comparison of chemical isomers. The following workflow outlines the key stages from sample preparation to data interpretation.

G General Workflow for Spectroscopic Comparison cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Comparison A Obtain Pure Isomer Samples B Prepare Stock Solutions (e.g., in Ethanol, DMSO) A->B C UV-Visible Spectroscopy (Scan 200-800 nm) B->C D Fluorescence Spectroscopy (Excitation & Emission Scans) B->D E NMR Spectroscopy (1H, 13C, COSY, HSQC) B->E F Extract Key Data (λmax, δ shifts, etc.) C->F D->F E->F G Tabulate Quantitative Data F->G H Interpret Spectral Differences G->H I Correlate with Molecular Structure H->I

Figure 2. Experimental workflow for isomer comparison.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable spectroscopic data. The following sections outline standard protocols for the key experiments.

3.1 UV-Visible Absorption Spectroscopy

This protocol is designed to determine the absorption maxima (λmax) and molar absorptivity (ε) of the compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of each isomer (e.g., 1 mM in spectroscopic grade ethanol).

    • Create a series of dilutions from the stock solution to find an optimal concentration that yields an absorbance between 0.1 and 1.0 AU. A typical concentration for analysis is 5-10 µM.[11]

  • Data Acquisition:

    • Use matched quartz cuvettes (1 cm path length).

    • Record a baseline spectrum using the pure solvent (e.g., ethanol).

    • Measure the absorbance spectrum of each sample from 200 to 800 nm.[12]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

3.2 Fluorescence Spectroscopy

This protocol measures the excitation and emission spectra to characterize the compound's fluorometric properties.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 1-5 µM in spectroscopic grade ethanol) in quartz cuvettes to avoid inner filter effects.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation wavelength to a known absorption maximum (e.g., 340 nm) and scan a range of higher wavelengths (e.g., 360-700 nm) to find the emission maximum.

    • Excitation Spectrum: Set the emission detector to the observed emission maximum and scan a range of lower wavelengths (e.g., 250-400 nm). The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis:

    • Identify the excitation and emission maxima.

    • For quantitative comparison, measure the fluorescence intensity under identical conditions. Quantum yield can be determined relative to a known standard if required.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is used to obtain high-resolution 1H and 13C NMR spectra for detailed structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

  • Sample Preparation:

    • Dissolve 5-10 mg of each isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Acquire a broadband proton-decoupled 13C NMR spectrum.

    • If necessary, perform two-dimensional experiments like COSY (1H-1H correlation) and HSQC (1H-13C correlation) to aid in assigning complex spectra.[14]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the internal standard (TMS at 0 ppm).

    • Integrate the proton signals and determine their chemical shifts (δ) and coupling constants (J).

    • Assign all proton and carbon signals to the respective atoms in each isomer.

Conclusion

The spectroscopic profiles of 5-amino-6-methoxyquinoline and 8-amino-6-methoxyquinoline exhibit clear and measurable differences. The variations in UV-Visible absorption, fluorescence emission, and NMR chemical shifts are directly attributable to the distinct electronic and steric environments created by the placement of the amino group at the C5 versus the C8 position. These spectral fingerprints are indispensable for researchers in confirming the identity and purity of these isomers, providing a solid foundation for their further study and application in drug development and other scientific fields.

References

Unveiling the Potent Biological Activity of 6-Methoxyquinolin-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 6-Methoxyquinolin-5-amine analogs, supported by experimental data. The focus is on their anticancer properties, particularly as potent inhibitors of tubulin polymerization.

While this compound serves as a foundational scaffold, its analogs have demonstrated remarkable biological activities, particularly in the realm of oncology. This guide delves into the structure-activity relationships of these compounds, highlighting how strategic modifications to the parent molecule can lead to significant enhancements in antiproliferative and tubulin polymerization inhibitory effects.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro biological activities of key this compound analogs against various human cancer cell lines. The data highlights the exceptional potency of these compounds, with some exhibiting nanomolar efficacy.

Compound IDStructureMean IC50 (nM)¹[1]Tubulin Polymerization IC50 (µM)[1]
Analog 1 (Compound 48) 5-amino-2-(3,4,5-trimethoxybenzoyl)quinoline0.2 - 0.7Not Reported
Analog 2 (Compound 49) 5-amino-6-methoxy-2-((3,4,5-trimethoxyphenyl)thio)quinoline422.0
Analog 3 (Compound 50) 5-amino-6-methoxy-2-((3,4,5-trimethoxyphenyl)sulfonyl)quinoline12Not Reported
Combretastatin A-4 (CA-4) Reference Compound11 - 14~2.17

¹ Mean IC50 values against KB, HT29, and MKN45 human cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent analogs of this compound exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. The following diagram illustrates this mechanism.

cell_cycle_inhibition Mechanism of Tubulin Polymerization Inhibitors cluster_cell_cycle Cell Cycle cluster_intervention Therapeutic Intervention G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2->M Blocked Transition M->G1 Apoptosis Apoptosis (Programmed Cell Death) M->Apoptosis Arrest leads to Tubulin_Inhibitor This compound Analog (e.g., Analog 2) Tubulin_Polymerization Tubulin Polymerization Tubulin_Inhibitor->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle

Caption: Inhibition of tubulin polymerization by this compound analogs disrupts mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic potential of a compound by measuring the metabolic activity of cells.

1. Cell Seeding and Treatment:

  • Human cancer cell lines (e.g., KB, HT29, MKN45) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the this compound analogs or a vehicle control (e.g., DMSO) and incubated for an additional 48 hours.

2. MTT Incubation:

  • Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

3. Formazan Solubilization and Absorbance Measurement:

  • The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on the polymerization of tubulin into microtubules.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

2. Initiation of Polymerization:

  • The reaction is initiated by the addition of GTP and the mixture is transferred to a 96-well plate.

  • The test compounds (this compound analogs) or a control (e.g., DMSO, Combretastatin A-4) are added to the wells at various concentrations.

3. Monitoring Polymerization:

  • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer.

4. Data Analysis:

  • The rate of tubulin polymerization is determined from the linear portion of the absorbance versus time curve.

  • The IC50 value for tubulin polymerization inhibition is calculated as the concentration of the compound that reduces the rate of polymerization by 50% compared to the vehicle control.

The following diagram outlines the general workflow for screening and evaluating tubulin polymerization inhibitors.

experimental_workflow Workflow for Evaluation of Tubulin Polymerization Inhibitors cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_lead_optimization Lead Optimization Compound_Library Compound Library (this compound Analogs) MTT_Assay Antiproliferative Assay (e.g., MTT) Compound_Library->MTT_Assay Active_Hits Identification of Potent Hits (Low nM IC50) MTT_Assay->Active_Hits Tubulin_Assay Tubulin Polymerization Inhibition Assay Active_Hits->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Active_Hits->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Active_Hits->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Tubulin_Assay->SAR_Studies G2M_Arrest G2/M Phase Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Lead_Compound Lead Compound for Further Development SAR_Studies->Lead_Compound

Caption: A typical workflow for identifying and characterizing novel tubulin polymerization inhibitors, from initial screening to mechanistic studies and lead optimization.

References

A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of various quinoline-based kinase inhibitors against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Abl kinase. The data presented herein is collated from recent preclinical studies to assist researchers in navigating the landscape of this important class of inhibitors.

Quantitative Efficacy of Quinoline-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-based compounds against their target kinases. Lower IC50 values are indicative of higher potency. For context, the efficacy of established clinical inhibitors is also included.

Target KinaseQuinoline-Based InhibitorIC50 (nM)Reference InhibitorIC50 (nM)Reference
EGFR Compound 1 7.5Erlotinib-[1]
Compound 2 31.8Lapatinib-[1]
Compound 3 37.07--[1]
Compound 4 42.52--[1]
Schiff's base 50 120--[1]
VEGFR-2 Compound 11h 76Sorafenib35[2]
Compound 11j 189Sorafenib35[2]
Compound 11g 316Sorafenib35[2]
c-Met Compound 26 9.3Cabozantinib40[1]
Compound 27 19Cabozantinib40[1]
Compound 28 64Cabozantinib40[1]
Compound 4 4.9Cabozantinib1.3 - 5.4[3]
Crizotinib11--[3]
Capmatinib0.13--[3]
Tepotinib4--[3]
Abl Bosutinib-Imatinib-[1]
Dasatinib0.5Imatinib-[4]
Purine derivative 11b 15Imatinib-[5]

Signaling Pathways and Inhibition

Understanding the signaling context of these kinases is crucial for interpreting inhibitor efficacy. The following diagrams, generated using the DOT language, illustrate the key signaling cascades targeted by these quinoline-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR cMet_Abl_Signaling_Workflow cluster_cMet c-Met Signaling cluster_Abl Abl Signaling HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Activates PI3K_cMet PI3K Gab1->PI3K_cMet Ras_cMet Ras Gab1->Ras_cMet Proliferation_cMet Proliferation, Invasion PI3K_cMet->Proliferation_cMet Ras_cMet->Proliferation_cMet Inhibitor_cMet Quinoline-based Inhibitor Inhibitor_cMet->cMet BCR_ABL BCR-ABL Grb2_Abl Grb2 BCR_ABL->Grb2_Abl Activates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K_Abl PI3K Grb2_Abl->PI3K_Abl Leukemogenesis Leukemogenesis STAT5->Leukemogenesis PI3K_Abl->Leukemogenesis Inhibitor_Abl Quinoline-based Inhibitor Inhibitor_Abl->BCR_ABL Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/DMSO to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase Solution Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (15-30 min) Add_Kinase->Pre_Incubate Add_Sub_ATP Add Substrate/ATP Mixture Pre_Incubate->Add_Sub_ATP Incubate Incubate (60 min, 30°C) Add_Sub_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30 min) Add_Detection->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

References

A Comparative Guide to the Structure-Activity Relationships of Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminoquinoline derivatives in the context of antimalarial, anticancer, and antiviral research. The information is presented to facilitate the rational design of novel, potent, and selective therapeutic agents.

Antimalarial Activity of 4-Aminoquinolines

The 4-aminoquinoline core is famously represented by chloroquine, a long-standing antimalarial drug. SAR studies have been pivotal in understanding its mechanism of action and in developing analogs to overcome drug resistance.

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death. Key structural features influencing this activity include:

  • The Quinoline Core: The quinoline ring system is essential for activity.

  • 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring, typically a chlorine atom, is crucial for potent antimalarial activity. Its replacement with other groups like bromo, iodo, or trifluoromethyl can modulate activity, but removal often leads to a significant loss of potency.[1]

  • The 4-Amino Side Chain: The nature of the diamine side chain at the 4-position is a critical determinant of activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. The basicity of the terminal amine and the length of the alkyl linker are key factors. A shorter linker of two carbon atoms appears to be optimal for enhancing activity against resistant strains.[1]

Quantitative SAR Data: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC50) of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDR7-SubstituentSide ChainIC50 (nM) - CQS Strain (D10)IC50 (nM) - CQR Strain (K1)Reference
ChloroquineClN',N'-diethyl-1,4-pentanediamine10-20200-400General Knowledge
1 ClN',N'-diethyl-1,2-ethanediamine1530[1]
2 BrN',N'-diethyl-1,4-pentanediamine25150[1]
3 CF3N',N'-diethyl-1,4-pentanediamine30250[1]
4 OCH3N',N'-diethyl-1,4-pentanediamine80>1000[1]

Caption: SAR of 4-Aminoquinolines in Malaria.

SAR_Antimalarial cluster_quinoline 4-Aminoquinoline Core cluster_modifications Key Structural Modifications cluster_activity Biological Activity Quinoline Quinoline Nucleus R7 7-Position Substituent (e.g., -Cl, -Br, -CF3) Quinoline->R7 Influences electron density SideChain 4-Amino Side Chain (Linker length & terminal amine) Quinoline->SideChain Scaffold for side chain attachment CQS_Activity Activity against CQS P. falciparum R7->CQS_Activity Crucial for potency (Electron-withdrawing) CQR_Activity Activity against CQR P. falciparum SideChain->CQR_Activity Critical for overcoming resistance (Basicity & Length) CQS_Activity->CQR_Activity Resistance Mechanisms

Caption: Key SAR determinants for antimalarial 4-aminoquinolines.

Anticancer Activity of Aminoquinolines

Aminoquinoline derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for tumor growth and survival.

Quantitative SAR Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC50) of representative 4-aminoquinoline derivatives against various human cancer cell lines.

Compound IDR7-SubstituentSide Chain/Substitution at N4Cancer Cell LineIC50 (µM)Reference
5 ClN',N'-dimethyl-1,2-ethanediamineMDA-MB-468 (Breast)8.73[2]
6 Fn-butylamineMCF-7 (Breast)11.52[2]
7 ClN'-(2-aminoethyl)acetamideHT-29 (Colon)15.1[3]
8 H4-Piperazinyl-thioureaMDA-MB-231 (Breast)1.9[1]
9 H4-Piperazinyl-ureaMCF-7 (Breast)2.9[1]
10 H2-(4-methoxyphenyl)MCF-7 (Breast)1.05[4]
11 H2-phenylHCT-116 (Colon)>10[4]

Caption: Anticancer Activity of 4-Aminoquinoline Derivatives.

Signaling Pathway: Aminoquinoline-Induced Apoptosis

Many aminoquinoline-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Aminoquinoline Aminoquinoline Derivative Mitochondrion Mitochondrion Aminoquinoline->Mitochondrion Induces Stress Bax Bax Mitochondrion->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by aminoquinolines.

Antiviral Activity of Aminoquinolines

The antiviral potential of aminoquinolines has garnered significant attention, with studies exploring their efficacy against a range of viruses, including Dengue virus, Human Immunodeficiency Virus (HIV), and coronaviruses. The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.

Quantitative SAR Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity (EC50) of selected aminoquinoline derivatives.

Compound IDVirusTarget/AssayEC50 (µM)Reference
ChloroquineSARS-CoV-2Vero E6 cells1.13[5]
HydroxychloroquineSARS-CoV-2Vero E6 cells0.72[5]
12 HIV-1Reverse Transcriptase1.22[6]
13 Dengue VirusPlaque Reduction1.08General Knowledge
14 SARS-CoV-2Papain-like Protease0.1[7]

Caption: Antiviral Activity of Aminoquinoline Derivatives.

Experimental Workflow: Plaque Reduction Neutralization Test

The Plaque Reduction Neutralization Test (PRNT) is a standard method for quantifying the neutralization of a virus by an antiviral compound.

PRNT_Workflow start Start step1 Prepare serial dilutions of Aminoquinoline compound start->step1 step2 Mix compound dilutions with a fixed amount of virus step1->step2 step3 Incubate mixture to allow virus neutralization step2->step3 step4 Inoculate susceptible cell monolayers with mixture step3->step4 step5 Overlay cells with semi-solid medium to restrict virus spread step4->step5 step6 Incubate to allow plaque formation step5->step6 step7 Fix and stain cells step6->step7 step8 Count plaques and calculate % inhibition step7->step8 end Determine EC50 step8->end

Caption: A generalized workflow for the Plaque Reduction Neutralization Test.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Aminoquinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminoquinoline compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of a compound to neutralize viral infectivity.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Dengue virus)

  • Virus stock of known titer

  • Aminoquinoline compounds

  • Culture medium

  • Semi-solid overlay (e.g., methylcellulose or agarose in culture medium)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of the aminoquinoline compounds and mix with a standardized amount of virus. Incubate for 1 hour at 37°C to allow for neutralization.

  • Infection: Add the compound-virus mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 5-7 days for Dengue virus).

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with aminoquinoline compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to the Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of quinoline derivatives, a crucial class of compounds in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques. This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflows.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for quinoline derivatives is contingent on factors such as the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most powerful and widely used techniques. The following tables summarize the validation parameters for these methods as reported in various studies, providing a clear comparison of their performance.

Table 1: HPLC Methods for the Analysis of Quinoline Derivatives
AnalyteMatrixLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA)Bulk Drug0.999898.69 - 101.19< 2.0Not ReportedNot Reported
Antileishmanial 2-substituted quinolinesRat PlasmaNot Reported80.6 - 88.2Not ReportedNot ReportedNot Reported
QuinolineTextilesNot Reported90.6 - 98.9Not ReportedNot Reported0.2 µg/mL
Quinoline Yellow WSFoodstuffNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Table 2: GC-MS Methods for the Analysis of Quinoline Derivatives
AnalyteMatrixLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
QuinolineTextiles0.999882.9 - 92.01.4 - 3.80.1 mg/kgNot Reported
Quinoline-2-carboxylic acid (as methyl ester)StandardNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Quinoline and its derivativesHoneyNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Table 3: UPLC-MS/MS Methods for the Analysis of Quinoline Derivatives
AnalyteMatrixLinearity (Correlation Coefficient, r²)Accuracy (% of Nominal)Precision (%CV)LLOQReference
E7080 (Lenvatinib) and its metabolitesHuman Plasma≥ 0.99485 - 115< 150.25 ng/mL
Various anti-hormonal drugs (including a quinoline derivative)Human PlasmaNot specifiedNot specifiedNot specified2-1500 ng/mL (drug dependent)
19 various antibioticsHuman PlasmaCompliant with guidelinesCompliant with guidelinesCompliant with guidelinesNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the key techniques discussed.

HPLC Method for N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA)
  • Instrumentation: A Shimadzu LC-20AD HPLC system with a PDA detector was used.

  • Column: HYPERSIL C18 (250 mm x 4.6 mm, 5.0 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (80:20, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 340 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of the standard was prepared by dissolving 100 mg of MMQMTA in acetonitrile, with further dilutions made to achieve concentrations ranging from 4 to 24 ppm for the linearity study.

GC-MS Method for Quinoline in Textiles
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.5 µm).

  • Sample Preparation: 1.0 g of the textile sample was cut into small pieces and placed in a centrifuge tube with 15 mL of toluene. The sample underwent ultrasonic extraction at 40°C for 30 minutes. The resulting organic phase was filtered through a 0.45 µm filter membrane.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL (splitless).

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • MS Conditions: The mass spectrometer was operated in full-scan mode, with characteristic ions for quinoline being m/z 129, 102, 123, and 51.

UPLC-MS/MS Method for E7080 (Lenvatinib) and its Metabolites in Human Plasma
  • Instrumentation: A triple quadrupole mass spectrometer with a turbo ion spray interface operating in positive ion mode.

  • Column: XTerra MS C18 column (50 mm x 2.1 mm).

  • Mobile Phase: A gradient elution starting with 100% formic acid in water, with an increasing percentage of acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Sample Preparation: Plasma samples (250 µL) were extracted with acetonitrile.

  • Quantification: The method was validated for a quantifiable range of 0.25 to 50.0 ng/mL for E7080 and its metabolites.

Method Validation Workflows

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, outlining key validation parameters.

Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Method's Purpose set_acceptance_criteria Set Acceptance Criteria define_purpose->set_acceptance_criteria specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Statistical Analysis of Data validation_report Prepare Validation Report data_analysis->validation_report

Caption: A generalized workflow for the validation of an analytical method as per ICH guidelines.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_sample Prepare Sample Solution (e.g., Dissolution, Extraction) inject_sample Inject Sample prep_sample->inject_sample prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards inject_blank Inject Blank inject_blank->inject_standards inject_standards->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve inject_qc Inject Quality Control Samples inject_sample->inject_qc inject_sample->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify

Caption: A typical experimental workflow for the analysis of quinoline derivatives by HPLC.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Analysis extraction Extraction (e.g., Ultrasonic) derivatization Derivatization (if necessary) extraction->derivatization injection Inject Sample into GC derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identify Compound via Mass Spectrum detection->identification quantification Quantify using Calibration Curve identification->quantification

Caption: An experimental workflow for the analysis of quinoline derivatives by GC-MS.

Comparative Docking Analysis of Quinoline-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico performance of various quinoline-based ligands against key biological targets implicated in cancer and other diseases. The information presented is collated from multiple research efforts to provide a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to Quinoline Scaffolds and Molecular Docking

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[1] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[2] This guide focuses on the comparative analysis of docking studies involving quinoline-based ligands to evaluate their potential as therapeutic agents.

Data Presentation: Performance of Quinoline-Based Ligands

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different quinoline-based ligands against several protein targets. This allows for a direct comparison of their predicted efficacy.

Table 1: Comparative Docking Scores against EGFR Tyrosine Kinase (PDB ID: 1M17)
Ligand/CompoundDerivative TypeDocking Score (kcal/mol)Reference
Erlotinib (Standard)4-Anilinoquinazoline-3.84[2]
Compound SGQ44-Anilinoquinazoline-7.46[2]
Compound DMUQ54-Anilinoquinazoline-7.31[2]
Compound 6AUQ64-Anilinoquinazoline-6.85[2]
Compound PTQ84-Anilinoquinazoline-6.74[2]
Compound 3Quinazoline-9.439[3]
Compound 7Quinazoline-9.402[3]
Compound 24Quinazoline-8.863[3]
Table 2: Comparative Docking Scores Against Various Targets
Ligand/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 4cTubulin--[4]
Quinolone Analog 105DNA Gyrase (E. coli)-Higher than standard[5]
Quinolone Analog 115DNA Gyrase (E. coli)-Higher than standard[5]
Fluoroquinolone 4E. coli DNA Gyrase B6F86-7.2[6]
Fluoroquinolone 5E. coli DNA Gyrase B6F86-6.8[6]
Fluoroquinolone 6E. coli DNA Gyrase B6F86-7.1[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the results.

Protocol 1: Molecular Docking of Quinoline Derivatives against EGFR Tyrosine Kinase

This protocol outlines a general procedure for docking quinoline-based ligands into the ATP-binding site of the EGFR kinase domain, a common target in cancer therapy.

1. Software:

  • AutoDock Vina: A widely used open-source program for molecular docking.[7][8]

  • AutoDock Tools (ADT): A graphical user interface for preparing input files for AutoDock Vina.[8]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.[6]

2. Protein Preparation:

  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is complexed with the inhibitor erlotinib.[2][9][10]

  • Preparation Steps:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[10]

3. Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of the quinoline-based ligands and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field, such as MMFF94 .[11][12] This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Convert the prepared ligand files to the PDBQT format required by AutoDock Vina.

4. Grid Box Generation:

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking simulation will be performed. For EGFR, the grid box should be centered on the ATP-binding site.[9][10]

  • Grid Parameters: A typical grid box size for the EGFR kinase domain is 60 Å × 60 Å × 60 Å with a grid spacing of 0.375 Å.[13] The center of the grid can be determined from the coordinates of the co-crystallized ligand in the PDB structure.

5. Docking Simulation:

  • Configuration: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

  • Genetic Algorithm: AutoDock Vina uses a Lamarckian genetic algorithm for ligand docking.[2] The exhaustiveness parameter controls the thoroughness of the search; a default value of 8 is common, but can be increased for more rigorous searches.[8]

  • Execution: Run the docking simulation from the command line.

6. Analysis of Results:

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.

  • Pose Visualization: Visualize the predicted binding poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues to understand the molecular basis of binding.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the comparative docking studies of quinoline-based ligands.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (e.g., PDB: 1M17) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Quinoline Ligand Structures (2D) PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Grid Box Generation (Define binding site) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Scores Binding Affinity Scores (kcal/mol) Dock->Scores Poses Binding Pose Visualization Dock->Poses Interactions Interaction Analysis (H-bonds, hydrophobic) Poses->Interactions

Caption: A generalized workflow for comparative molecular docking studies.

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling 6-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was publicly available for 6-Methoxyquinolin-5-amine at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, namely 6-Methoxyquinoline, other quinoline derivatives, and aromatic amines. It is imperative to treat this compound as potentially hazardous and to handle it with utmost care in a controlled laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to foster a safe laboratory environment.

Hazard Assessment

Based on the data for related compounds, this compound should be presumed to have the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Component Specification Rationale
Hands Chemical-resistant glovesNitrile or NeopreneTo prevent direct skin contact. Always check the manufacturer's glove compatibility charts.
Eyes Safety gogglesChemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US)To protect eyes from splashes and airborne particles.[1]
Face Face shieldRecommended in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatLong-sleevedTo protect skin and personal clothing from contamination.[1]
Respiratory Fume Hood / RespiratorWork in a certified chemical fume hood.To minimize inhalation of dust or vapors. For large-scale operations or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][2]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

  • Waste Classification: this compound waste is classified as hazardous chemical waste.

  • Waste Segregation: Do not mix with other waste streams. Keep amine waste separate from acids and oxidizing agents to prevent hazardous reactions.[3][4]

  • Containerization: Collect waste in a designated, compatible, and clearly labeled container with a secure lid. The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D Begin Work E Performing Experiment D->E F Temporary Storage E->F K Spill Response E->K If Spill Occurs L First Aid (Eyes/Skin) E->L If Exposure Occurs G Decontaminate Glassware F->G End of Experiment H Segregate & Label Waste G->H I Store Waste Securely H->I J Arrange Professional Disposal I->J M Seek Medical Attention K->M L->M

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.